Product packaging for Nitrefazole(Cat. No.:CAS No. 21721-92-6)

Nitrefazole

Numéro de catalogue: B1678956
Numéro CAS: 21721-92-6
Poids moléculaire: 248.19 g/mol
Clé InChI: NMTBSNPBIGRZBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nitrefazole is a member of imidazoles.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O4 B1678956 Nitrefazole CAS No. 21721-92-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-4-nitro-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTBSNPBIGRZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048826
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21721-92-6
Record name 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21721-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrefazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrefazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITREFAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Mechanism of Nitrefazole's Action on Aldehyde Dehydrogenase: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole, a 4-nitroimidazole derivative, is recognized as a potent and enduring inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the oxidation of acetaldehyde, the toxic metabolite of ethanol. This inhibitory action underlies its clinical effect, inducing a disulfiram-like reaction in the presence of alcohol, characterized by the accumulation of acetaldehyde and subsequent unpleasant physiological symptoms.[1] Despite its acknowledged potency, a comprehensive, in-depth understanding of the specific molecular mechanisms governing this compound's interaction with ALDH remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information and highlights the significant gaps in our current knowledge, providing a framework for future research in this area.

Core Mechanism: Inhibition of Aldehyde Dehydrogenase

The primary mechanism of action of this compound is the inhibition of aldehyde dehydrogenase. ALDH enzymes are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The catalytic cycle of ALDH critically involves a highly reactive cysteine residue within the active site. This cysteine initiates a nucleophilic attack on the aldehyde substrate, leading to the formation of a thiohemiacetal intermediate. Subsequently, a hydride ion is transferred to NAD(P)+, and the resulting thioester intermediate is hydrolyzed to release the carboxylic acid product.

This compound disrupts this vital process, leading to a rapid and sustained increase in blood acetaldehyde levels following ethanol consumption.[1] However, the precise nature of this inhibition—whether it is reversible or irreversible, competitive, non-competitive, or involves covalent modification of the catalytic cysteine—is not detailed in the available literature.

Quantitative Data on Inhibition

A thorough review of scientific databases and literature reveals a conspicuous absence of specific quantitative data regarding the inhibition of ALDH by this compound. Key kinetic parameters, which are fundamental to understanding the potency and selectivity of an inhibitor, are not publicly documented.

Table 1: Quantitative Inhibition Data for this compound against Aldehyde Dehydrogenase Isozymes

ALDH IsozymeIC50KiType of InhibitionReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table underscores the current lack of specific data on the inhibitory constants of this compound for any of the 19 human ALDH isozymes.

Isozyme Selectivity

The human ALDH superfamily comprises 19 distinct isozymes with varying substrate specificities and tissue distribution. The selectivity profile of an inhibitor is a critical determinant of its therapeutic window and off-target effects. The available literature does not specify which ALDH isozymes are targeted by this compound. While its effect on ethanol metabolism strongly implicates an interaction with ALDH2, the primary mitochondrial enzyme responsible for acetaldehyde oxidation, its effects on other isozymes, such as those involved in neurotransmitter metabolism or cancer chemoresistance, remain uninvestigated.

Molecular Interaction and Postulated Mechanisms

While direct evidence is lacking, the "strong and long lasting inhibition" described for this compound suggests the possibility of an irreversible or slowly reversible binding mechanism. Many potent ALDH inhibitors exert their effects through covalent modification of the catalytic cysteine residue. It is plausible that the nitro group of this compound, upon metabolic activation, could form a reactive intermediate capable of covalently adducting to the sulfhydryl group of the active site cysteine.

Logical Relationship: Postulated Covalent Inhibition

G This compound This compound Metabolic_Activation Metabolic Activation (Hypothetical) This compound->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate ALDH_Active_Site ALDH Active Site (Cysteine Residue) Reactive_Intermediate->ALDH_Active_Site Covalent_Adduct Covalent Adduct Formation Reactive_Intermediate->Covalent_Adduct ALDH_Active_Site->Covalent_Adduct Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation

Caption: Postulated pathway for covalent inhibition of ALDH by this compound.

Signaling Pathways and Downstream Effects

The primary and most well-documented consequence of this compound-mediated ALDH inhibition is the accumulation of acetaldehyde. Acetaldehyde is a highly reactive and toxic molecule that can induce a wide range of physiological effects, which in turn modulate various signaling pathways.

Signaling Consequences of Acetaldehyde Accumulation

G This compound This compound ALDH_Inhibition ALDH Inhibition This compound->ALDH_Inhibition Acetaldehyde_Accumulation Acetaldehyde Accumulation ALDH_Inhibition->Acetaldehyde_Accumulation Catecholamine_Release Increased Catecholamine (Norepinephrine, Epinephrine) Release Acetaldehyde_Accumulation->Catecholamine_Release Cardiovascular_Effects Cardiovascular Effects (Tachycardia, Vasodilation) Acetaldehyde_Accumulation->Cardiovascular_Effects Physiological_Response Disulfiram-Like Reaction (Nausea, Flushing, Headache) Catecholamine_Release->Physiological_Response Cardiovascular_Effects->Physiological_Response

Caption: Downstream effects resulting from this compound-induced ALDH inhibition.

Experimental Protocols: A Need for Further Research

Detailed experimental protocols for assessing the mechanism of action of this compound on ALDH are not available in the reviewed literature. To elucidate these mechanisms, a series of in vitro and in cellulo experiments would be required.

Experimental Workflow: Investigating this compound's Mechanism of Action

G cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Enzyme_Kinetics Enzyme Kinetics Assays (IC50, Ki determination) Reversibility Reversibility Studies (Dialysis, Rapid Dilution) Enzyme_Kinetics->Reversibility Mass_Spec Mass Spectrometry (Covalent Adduct Identification) Reversibility->Mass_Spec Crystallography X-ray Crystallography (Co-crystallization with ALDH) Mass_Spec->Crystallography Cell_Based_Assays Cell-Based ALDH Activity Assays Metabolomics Metabolomic Analysis (Acetaldehyde quantification) Cell_Based_Assays->Metabolomics

Caption: Proposed experimental workflow to elucidate this compound's mechanism.

Conclusion and Future Directions

This compound is a potent inhibitor of aldehyde dehydrogenase, yet the specifics of its molecular mechanism of action remain a significant knowledge gap. The lack of quantitative data, isozyme selectivity profiles, and detailed mechanistic studies hinders a complete understanding of its pharmacological effects and potential for therapeutic development beyond its use as an alcohol deterrent. Future research should prioritize in-depth biochemical and structural studies to elucidate the precise nature of the this compound-ALDH interaction. Such investigations are crucial for a comprehensive risk-benefit assessment and could potentially unveil novel applications for this and similar nitroimidazole compounds in areas where ALDH activity is a therapeutic target, such as in certain cancers.

References

An In-depth Technical Guide to the Synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathway for 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the nitration of 2-methylimidazole to yield 2-methyl-4(5)-nitroimidazole, followed by the N-arylation of this intermediate with a substituted nitrophenyl compound. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole is achieved through a two-step reaction sequence:

  • Step 1: Nitration of 2-methylimidazole. This initial step introduces a nitro group onto the imidazole ring of 2-methylimidazole, resulting in the formation of 2-methyl-4(5)-nitroimidazole. This reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

  • Step 2: N-arylation of 2-methyl-4(5)-nitroimidazole. The intermediate, 2-methyl-4(5)-nitroimidazole, is then coupled with a 4-nitrophenyl halide, most commonly 1-fluoro-4-nitrobenzene, in a nucleophilic aromatic substitution reaction. This step selectively forms the N-aryl bond at the N1 position of the imidazole ring.

The overall reaction scheme is presented below:

Synthesis_Pathway 2-methylimidazole 2-methylimidazole 2-methyl-4(5)-nitroimidazole 2-methyl-4(5)-nitroimidazole 2-methylimidazole->2-methyl-4(5)-nitroimidazole Nitration (HNO3/H2SO4) 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole 2-methyl-4(5)-nitroimidazole->2-methyl-4-nitro-1-(4-nitrophenyl)imidazole N-arylation (NaOH) 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene->2-methyl-4-nitro-1-(4-nitrophenyl)imidazole

Caption: Overall synthesis pathway for 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.

Experimental Protocols

Step 1: Synthesis of 2-methyl-4(5)-nitroimidazole

This procedure details the nitration of 2-methylimidazole.

Materials:

  • 2-methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonia solution (25%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-methylimidazole to concentrated sulfuric acid while maintaining the temperature below 20°C.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature of the reaction mixture should be maintained between 20-30°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 7-8 with a concentrated ammonia solution while keeping the temperature below 20°C.

  • The precipitated product, 2-methyl-4(5)-nitroimidazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole

This procedure describes the N-arylation of 2-methyl-4(5)-nitroimidazole with 1-fluoro-4-nitrobenzene.

Materials:

  • 2-methyl-4(5)-nitroimidazole

  • 1-fluoro-4-nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • Dissolve 2-methyl-4(5)-nitroimidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a reaction flask.

  • Add powdered sodium hydroxide to the solution to act as a base and catalyze the reaction.

  • To this mixture, add 1-fluoro-4-nitrobenzene.

  • Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 80-120°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the crude product, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.

StepReactantsProductCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
12-methylimidazole, Nitric Acid, Sulfuric Acid2-methyl-4(5)-nitroimidazole--20-302-370-85[2][3][4]
22-methyl-4(5)-nitroimidazole, 1-fluoro-4-nitrobenzene2-methyl-4-nitro-1-(4-nitrophenyl)imidazoleNaOHDMF80-1204-660-75

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Arylation start1 Start dissolve Dissolve 2-methylimidazole in H2SO4 start1->dissolve add_nitrating_mixture Add HNO3/H2SO4 mixture dissolve->add_nitrating_mixture react1 Stir at room temperature add_nitrating_mixture->react1 quench1 Pour onto ice react1->quench1 neutralize Neutralize with NH4OH quench1->neutralize filter1 Filter and dry neutralize->filter1 product1 2-methyl-4(5)-nitroimidazole filter1->product1 start2 Start with intermediate product1->start2 dissolve2 Dissolve intermediate in DMF start2->dissolve2 add_reagents Add NaOH and 1-fluoro-4-nitrobenzene dissolve2->add_reagents react2 Heat reaction mixture add_reagents->react2 quench2 Pour into ice water react2->quench2 filter2 Filter and recrystallize quench2->filter2 product2 Final Product filter2->product2

Caption: Experimental workflow for the synthesis of the target molecule.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

The Early Development of Nitrefazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole, chemically known as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a nitroimidazole derivative that emerged from research into the pharmacological effects of this class of compounds. Unlike many other nitroimidazoles developed for their antimicrobial properties, the primary characteristic of this compound that garnered early scientific interest was its potent and long-lasting inhibitory effect on the enzyme aldehyde dehydrogenase (ALDH)[1]. This property positioned it as a potential agent for inducing disulfiram-like reactions to alcohol consumption. This technical guide provides a comprehensive overview of the early discovery, synthesis, and development of this compound, summarizing the available data and experimental methodologies.

Early Discovery and Synthesis

The initial synthesis and structural assignment of this compound were described in a 1985 publication.[1] Researchers synthesized both this compound and its isomeric 5-nitro analogue to investigate their chemical and pharmacological properties. Through detailed 1H- and 13C-NMR studies, it was confirmed that the pharmacologically active compound, this compound, possesses the nitro group at the 4-position of the imidazole ring. This is a notable structural feature, as many other well-known pharmacologically active nitroimidazoles, such as metronidazole, are typically substituted at the 5-position.[1]

Experimental Protocols: Synthesis of 2-Methyl-4-Nitroimidazole

While the specific, detailed protocol for the synthesis of the final this compound product (2-methyl-4-nitro-1-(4-nitrophenyl)imidazole) is not extensively publicly available, a general multi-stage continuous process for the synthesis of its precursor, 2-methyl-4-nitroimidazole, has been described.[2]

Materials:

  • Sulfuric acid (35.5% by weight)

  • 2-methylimidazole

  • Urea

  • Nitric acid (33% by weight)

  • Water

  • Ammonia solution

Procedure:

  • A mixture of 3,735 parts of sulfuric acid, 1,135 parts of 2-methylimidazole, 565 parts of urea, 3,495 parts of nitric acid, and 1,625 parts of water is prepared.

  • This mixture is reacted continuously in a three-stage cascade of reactors, each equipped with a distillation column and reflux condenser.

  • The reaction is maintained at a temperature of 125° to 130° C for 6 hours.

  • During the reaction, 2,088 parts of 33% nitric acid are distilled off.

  • The reaction mixture is then cooled and diluted with a 3.5-fold volume of water.

  • The pH is neutralized to 3-4 with an ammonia solution, causing the 2-methyl-4-nitroimidazole to separate out.

  • The product is collected by centrifugation, washed, dried, and recrystallized from water.

  • This process yields 1,475 parts of 2-methyl-4-nitroimidazole (83.5% of theory) with a melting point of 145°-146° C.[2]

The final step to produce this compound would involve the N-alkylation of the synthesized 2-methyl-4-nitroimidazole with a suitable 4-nitrophenylating agent. A general procedure for N-alkylation of nitroimidazoles involves reacting the nitroimidazole with an alkylating agent in a solvent like DMSO or DMF in the presence of a base such as potassium hydroxide or potassium carbonate.[3][4]

Mechanism of Action: Inhibition of Aldehyde Dehydrogenase

The primary mechanism of action of this compound is the potent and sustained inhibition of aldehyde dehydrogenase (ALDH)[1]. ALDH is a crucial enzyme in the metabolic pathway of alcohol, responsible for the oxidation of acetaldehyde to acetate. Inhibition of ALDH leads to the accumulation of acetaldehyde in the blood after alcohol consumption, resulting in a range of unpleasant physiological reactions known as the disulfiram-ethanol reaction.

Signaling and Metabolic Pathway

The inhibition of ALDH by this compound disrupts the normal metabolic cascade of ethanol, leading to the accumulation of the toxic intermediate, acetaldehyde. This accumulation is responsible for the characteristic adverse effects associated with the disulfiram-like reaction.

Aldehyde_Dehydrogenase_Pathway Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ADH->Acetaldehyde ALDH->Acetate This compound This compound This compound->ALDH Inhibition

Ethanol metabolism and the inhibitory action of this compound.

Preclinical Data

Detailed preclinical data for this compound, such as specific IC50 values for ALDH inhibition or comprehensive toxicology profiles, are not widely available in the public domain. However, its potent inhibitory effect on ALDH has been established.[1] A computational toxicology prediction study identified this compound and associated it with potential hepatic and hematologic toxicity.

For context, the inhibitory concentrations (IC50) of various compounds against different ALDH isozymes have been reported in the literature. For instance, some inhibitors of ALDH3A1 have IC50 values in the micromolar range. It is important to note that these values are for different compounds and ALDH isozymes and are provided here for illustrative purposes only.

Table 1: Illustrative IC50 Values of Various Inhibitors for Different ALDH Isozymes

CompoundALDH IsozymeIC50 (µM)
NPI-2ALDH-3 (human breast adenocarcinoma)16
API-2ALDH-3 (human breast adenocarcinoma)0.75
NPI-2ALDH-1>300
NPI-2ALDH-2>300
API-2ALDH-17.5
API-2ALDH-20.08

Source:[5]

Experimental Protocols: In Vitro Aldehyde Dehydrogenase Inhibition Assay

A generic protocol for an in vitro assay to screen for ALDH inhibitors is outlined below. This protocol is based on methods used for other ALDH inhibitors and would be applicable for evaluating the inhibitory potential of compounds like this compound.

Materials:

  • Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)

  • Cofactor: NAD+

  • Substrate: Aldehyde (e.g., propionaldehyde, benzaldehyde)

  • Buffer solution (e.g., 50 mM sodium BES, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the ALDH enzyme (e.g., 100–200 nM), NAD+ (e.g., 200 µM), and the buffer.

  • Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., 1% DMSO).

  • Incubate the enzyme with the compound and NAD+ for a short period (e.g., 2 minutes) at room temperature.

  • Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).

  • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the reaction rates against the inhibitor concentrations.[6]

Clinical Data

At least one human study investigating the interaction of this compound with ethanol has been reported. A 1985 study by Suokas and colleagues examined the cardiovascular responses and the accumulation of acetaldehyde and catecholamines in human subjects pre-treated with this compound before ingesting ethanol. While the full details of the study are not widely accessible, its existence indicates that this compound progressed to at least the early stages of clinical evaluation in humans. The study's focus on the this compound-ethanol interaction aligns with the compound's known mechanism as a potent ALDH inhibitor.

Conclusion

The early history of this compound development reveals a compound with a distinct chemical structure and a potent, specific mechanism of action as an inhibitor of aldehyde dehydrogenase. While its initial synthesis and characterization in the mid-1980s demonstrated its potential as an alcohol-sensitizing agent, a comprehensive public record of its preclinical and clinical development is limited. The available information highlights the importance of the 4-nitro position on the imidazole ring for its pharmacological activity. Further research would be necessary to fully elucidate its efficacy, safety profile, and therapeutic potential. The methodologies for its synthesis and in vitro evaluation are based on established principles in medicinal chemistry and enzymology. The existing human data, though sparse, confirms its expected interaction with ethanol in vivo. This technical guide provides a foundational understanding of this compound based on the available scientific literature.

References

Nitrefazole's Primary Biochemical Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biochemical Target: Aldehyde Dehydrogenase (ALDH)

The primary biochemical target of Nitrefazole is aldehyde dehydrogenase (ALDH), a superfamily of NAD(P)+-dependent enzymes. These enzymes are crucial for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.

Function of Aldehyde Dehydrogenase

ALDHs are involved in numerous critical cellular processes, including:

  • Detoxification: ALDHs metabolize toxic aldehydes, such as acetaldehyde (a metabolite of ethanol) and products of lipid peroxidation[1].

  • Retinoic Acid Synthesis: Certain ALDH isoforms, like ALDH1A, are essential for the synthesis of retinoic acid, a key signaling molecule in cellular differentiation and development.

  • Neurotransmitter Metabolism: ALDHs participate in the metabolic pathways of neurotransmitters like dopamine and serotonin.

  • Cellular Homeostasis: By eliminating reactive aldehydes, ALDHs protect cells from oxidative stress and maintain cellular homeostasis.

Quantitative Data on this compound Inhibition

Despite the identification of ALDH as the primary target of this compound, specific quantitative data on its inhibitory potency, such as IC50 and Ki values, are not available in the reviewed scientific literature. The following table is provided as a template for the presentation of such data once it becomes available.

InhibitorTarget Isoform(s)IC50KiAssay ConditionsReference
This compoundAldehyde Dehydrogenase (ALDH)Data not availableData not availableTo be determined

Signaling Pathways Associated with Aldehyde Dehydrogenase

The inhibition of ALDH by this compound can potentially impact several signaling pathways in which ALDH plays a role. The following diagrams illustrate key pathways involving ALDH.

ALDH_Signaling_Pathways cluster_RA Retinoic Acid Signaling cluster_WNT Wnt/β-catenin Signaling cluster_PI3K PI3K/Akt Signaling Retinal Retinal ALDH1A ALDH1A Retinal->ALDH1A Oxidation Retinoic_Acid Retinoic_Acid ALDH1A->Retinoic_Acid RAR_RXR RAR_RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Gene_Expression RAR_RXR->Gene_Expression Regulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding Dishevelled Dishevelled Frizzled->Dishevelled Activation GSK3b GSK3b Dishevelled->GSK3b Inhibition beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylation (Degradation) ALDH_expression ALDH_expression beta_catenin->ALDH_expression Upregulation Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activation PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation Akt Akt PI3K->Akt Activation ALDH_activity ALDH_activity Akt->ALDH_activity Modulation

Figure 1: Key signaling pathways involving Aldehyde Dehydrogenase.

Experimental Protocols

As a specific experimental protocol for determining the inhibitory activity of this compound on ALDH is not available, a representative protocol for an ALDH inhibition assay is provided below. This protocol can be adapted to quantify the inhibitory potency of this compound.

Representative ALDH Inhibition Assay Protocol

This protocol is based on a colorimetric assay that measures the reduction of NAD+ to NADH, which is coupled to the oxidation of an aldehyde substrate by ALDH.

Materials:

  • Purified ALDH enzyme

  • This compound (or other inhibitor) of varying concentrations

  • Aldehyde substrate (e.g., acetaldehyde, propionaldehyde)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ALDH enzyme in assay buffer.

    • Prepare a stock solution of the aldehyde substrate in assay buffer.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (or vehicle control)

      • ALDH enzyme solution

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a pre-determined time to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the aldehyde substrate and NAD+ solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A340) at time zero.

    • Continue to measure the A340 at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to monitor the production of NADH.

  • Data Analysis:

    • Calculate the rate of NADH formation (ΔA340/minute) for each concentration of this compound.

    • Plot the percentage of ALDH activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Reagents: - ALDH Enzyme - Substrate & NAD+ - this compound dilutions B Add to 96-well plate: - Buffer - this compound - ALDH Enzyme A->B C Pre-incubate B->C D Initiate reaction: Add Substrate & NAD+ C->D E Measure Absorbance at 340 nm (Kinetic Read) D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [this compound] F->G H Determine IC50 G->H

Figure 2: Experimental workflow for an ALDH inhibition assay.

Conclusion

This compound's primary biochemical target is unequivocally aldehyde dehydrogenase[1]. This inhibition has significant implications due to the multifaceted role of ALDH in cellular metabolism and signaling. While the precise quantitative parameters of this inhibition await further elucidation, the provided framework enables researchers to design and execute experiments to thoroughly characterize the interaction between this compound and ALDH. A deeper understanding of this mechanism is crucial for the continued development and application of this compound and related compounds in research and medicine.

References

The Role of Nitrefazole in the Inhibition of Alcohol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrefazole, a 4-nitroimidazole derivative, is a potent and long-acting inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the detoxification of acetaldehyde, the first and toxic metabolite of alcohol. This inhibition leads to a rapid accumulation of acetaldehyde in the blood after consumption of even small amounts of alcohol, precipitating a range of unpleasant and physiologically significant effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data from human studies, outlines relevant experimental protocols, and visualizes the key pathways and experimental workflows.

Introduction

The metabolism of ethanol predominantly occurs in the liver via a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde to non-toxic acetate. The accumulation of acetaldehyde is associated with a host of adverse physiological reactions, collectively known as the "disulfiram-ethanol reaction," characterized by facial flushing, nausea, vomiting, tachycardia, and hypotension. This compound, chemically identified as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, leverages this mechanism by potently inhibiting ALDH, thus serving as an alcohol-aversive agent.[1] Its strong and lasting inhibitory effect on ALDH makes it a subject of interest for therapeutic applications in the management of alcohol use disorder.[1]

Mechanism of Action

This compound's primary pharmacological action is the potent inhibition of the aldehyde dehydrogenase (ALDH) enzyme.[1] By blocking this crucial enzyme, this compound disrupts the metabolic pathway of alcohol, leading to the accumulation of acetaldehyde in the bloodstream.[2] This increase in circulating acetaldehyde is directly responsible for the aversive physiological and cardiovascular responses observed upon alcohol consumption in individuals pre-treated with this compound.[2]

Signaling Pathway of Alcohol Metabolism and this compound Inhibition

Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH AdverseEffects Adverse Physiological Effects Acetaldehyde->AdverseEffects This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition ADH Alcohol Dehydrogenase (ADH)

Caption: Alcohol metabolism pathway and the inhibitory action of this compound on ALDH.

Quantitative Data

Table 1: In-Vivo Effects of this compound Following Ethanol Ingestion in Healthy Male Volunteers [2]

ParameterDosage of this compoundEthanol DoseObserved Effect
Blood Acetaldehyde 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg25-150 µM
Plasma Noradrenaline 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg1.5-2-fold increase
Plasma Adrenaline 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg3-10-fold increase
Skin Temperature 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg0.5-2.0 °C rise
Heart Rate 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg70% increase
Cardiac Output 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg107% increase
Diastolic Blood Pressure 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg30% decrease
Peripheral Vascular Resistance 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg54% decrease
Ejection Fraction 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg26% increase
Max. Circumferential Fiber-Shortening Velocity 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg71% increase
Pre-ejection Period/Ejection Time Ratio 800 mg or 1600 mg (peroral, 24 hr prior)0.15-0.25 g/kg46% decrease

Experimental Protocols

In-Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Representative Protocol)

Note: A specific published protocol for testing this compound's in-vitro ALDH inhibition is not available. The following is a general, representative protocol for assessing ALDH inhibition.

Objective: To determine the inhibitory potential of a compound (e.g., this compound) on ALDH activity.

Materials:

  • Purified ALDH enzyme (e.g., human recombinant ALDH2)

  • NAD+

  • Acetaldehyde (substrate)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the assay buffer, NAD+, and the ALDH enzyme to each well.

  • Add varying concentrations of the test compound to the appropriate wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate, acetaldehyde, to all wells.

  • Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In-Vitro ALDH Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Components Add Buffer, NAD+, ALDH, and this compound to Wells Prep_Buffer->Add_Components Prep_Enzyme Prepare ALDH Solution Prep_Enzyme->Add_Components Prep_Cofactor Prepare NAD+ Solution Prep_Cofactor->Add_Components Prep_Substrate Prepare Acetaldehyde Solution Add_Substrate Initiate with Acetaldehyde Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare this compound Solutions Prep_Inhibitor->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Data Plot Inhibition vs. [this compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a representative in-vitro ALDH inhibition assay.

Human Clinical Study Protocol (Based on Published Abstract)[2]

Objective: To investigate the cardiovascular responses and acetaldehyde accumulation following ethanol ingestion in human subjects pretreated with this compound.

Study Design:

  • Participants: Six healthy Finnish male volunteers.

  • Intervention:

    • Single peroral dose of 800 mg or 1600 mg of this compound.

    • 24 hours post-Nitrefazole administration, ingestion of 0.15-0.25 g of ethanol per kg of body weight.

  • Measurements:

    • Cardiovascular Function:

      • Echocardiography

      • Systolic time intervals

    • Biochemical Analysis:

      • Blood acetaldehyde concentration

      • Plasma noradrenaline and adrenaline levels

    • Physiological Parameters:

      • Skin temperature

      • Heart rate

      • Blood pressure

Logical Relationship of Clinical Study Components

cluster_subjects Study Subjects cluster_intervention Intervention cluster_outcomes Outcome Measures Subjects Healthy Male Volunteers (n=6) Nitrefazole_Admin Administer this compound (800mg or 1600mg) Subjects->Nitrefazole_Admin Ethanol_Admin Administer Ethanol (0.15-0.25 g/kg) 24h later Nitrefazole_Admin->Ethanol_Admin Cardiovascular Cardiovascular Monitoring (Echocardiography, Systolic Intervals) Ethanol_Admin->Cardiovascular Biochemical Biochemical Analysis (Acetaldehyde, Catecholamines) Ethanol_Admin->Biochemical Physiological Physiological Measurements (HR, BP, Skin Temp) Ethanol_Admin->Physiological

References

Structure-Activity Relationship of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core principles governing the biological activity of 4-nitroimidazole derivatives, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies.

The 4-nitroimidazole scaffold is a privileged pharmacophore, forming the backbone of a diverse range of compounds with potent biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their efficacy as antimicrobial, anticancer, and antiparasitic agents. This technical guide delves into the critical structural features that dictate the therapeutic potential of these compounds, providing a foundation for the rational design of next-generation 4-nitroimidazole-based drugs.

Core Principles of Bioactivity: The Role of the Nitro Group

The cornerstone of the biological activity of 4-nitroimidazole derivatives lies in the reductive bioactivation of the nitro group. This process is fundamental to their mechanism of action across different therapeutic areas. Under hypoxic conditions, prevalent in anaerobic bacteria, parasitic microenvironments, and solid tumors, the nitro group undergoes a one-electron reduction catalyzed by nitroreductase enzymes. This reduction generates a transient nitro radical anion, which can be further reduced to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These reactive species are the primary effectors of cellular damage, leading to the observed therapeutic effects.

The key determinants of aerobic activity in the 4-nitroimidazoles include the bicyclic oxazine, the lipophilic tail, and the 2-position oxygen.[1] In contrast, for the 5-nitroimidazoles, neither a corresponding bicyclic analog nor the addition of a lipophilic tail confers aerobic activity.[1]

Mechanism of Action: A Cascade of Cellular Damage

The primary mechanism of action of activated 4-nitroimidazole derivatives involves the induction of significant DNA damage. The reactive intermediates generated through the reduction of the nitro group can directly interact with DNA, causing strand breaks and other lesions. This disruption of DNA integrity triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Beyond direct DNA damage, the reactive species can also interact with other critical cellular macromolecules, including proteins and lipids, leading to oxidative stress and disruption of essential cellular processes. This multi-pronged attack on cellular integrity contributes to the potent cytotoxic effects observed with this class of compounds.

dot

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 4-Nitroimidazole 4-Nitroimidazole Nitroreductases Nitroreductases 4-Nitroimidazole->Nitroreductases Diffusion Reactive_Nitro_Species Reactive_Nitro_Species Nitroreductases->Reactive_Nitro_Species Reduction DNA_Damage DNA_Damage Reactive_Nitro_Species->DNA_Damage Macromolecule_Damage Macromolecule_Damage Reactive_Nitro_Species->Macromolecule_Damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Macromolecule_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General mechanism of action of 4-nitroimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 4-nitroimidazole scaffold have revealed key structural features that govern their biological activity.

  • Position of the Nitro Group: The 4-nitro substitution is crucial for the bioreductive activation and subsequent cytotoxicity. Isomers with the nitro group at other positions on the imidazole ring often exhibit significantly reduced or altered activity.

  • Substituents at the N1 Position: The nature of the substituent at the N1 position of the imidazole ring profoundly influences the physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect cell permeability and target engagement. Bulky and lipophilic substituents at this position have been shown to enhance antitubercular activity.

  • Modifications at the C2 and C5 Positions: Introduction of various heterocyclic rings or functional groups at the C2 and C5 positions has been a successful strategy to modulate the activity and selectivity of 4-nitroimidazole derivatives. For instance, the incorporation of oxadiazole or triazole moieties has been shown to enhance anticancer activity.[2]

  • Bicyclic and Fused Ring Systems: The development of bicyclic nitroimidazoles, such as those containing an oxazine or oxazole ring fused to the imidazole core, has led to compounds with improved potency and pharmacokinetic profiles, particularly in the context of antitubercular drug discovery.[1]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various 4-nitroimidazole derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antitubercular Activity of 4-Nitroimidazole Derivatives against Mycobacterium tuberculosis

Compound IDModificationMIC (µg/mL)Reference
PA-824Bicyclic nitroimidazo-oxazine0.015 - 0.25[1]
OPC-67683 (Delamanid)Bicyclic nitroimidazo-oxazole0.006 - 0.012[1]
TBA-354Pyridine-containing biaryl analog0.03 (replicating), 0.04 (non-replicating)[3]
Compound 10aSimple '4-nitro alcohol'>100 (aerobic & anaerobic)[1]
Compound 15Simple methyl ether>100 (aerobic & anaerobic)[1]
Compound 20Open ring analog of PA-8241.2 (aerobic), >100 (anaerobic)[1]

Table 2: Anticancer Activity of 4-Nitroimidazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 11bHCT11612.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic)[2]
Compound 21bHCT11612.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic)[2]
Compound 22bHCT11612.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic)[2]
Compound 23bHCT11612.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic)[2]
Compound 17Capan-1Low micromolar range[1]
Compound 11HCT-1168.60 - 64.0[1]

Table 3: Antibacterial Activity of 4-Nitroimidazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 8gS. aureus (MSSA)1[4][5]
Compound 8gS. aureus (MRSA)1[4][5]
Compound 8iE. coli (Carbapenem-resistant)Significantly higher than metronidazole[4][5]
Compound 8mE. coli (Carbapenem-resistant)Significantly higher than metronidazole[4][5]
MetronidazoleS. aureus (MRSA)64[4]
MetronidazoleE. coli (Carbapenem-resistant)32-64[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of the biological activity of 4-nitroimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the 4-nitroimidazole derivative in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine the MIC by visual inspection of turbidity or using a plate reader Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for the Broth Microdilution Assay.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.[6]

  • Serial Dilution: The 4-nitroimidazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[7]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.[9][10]

  • Compound Treatment: The cells are treated with various concentrations of the 4-nitroimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][9]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]

Conclusion and Future Directions

The 4-nitroimidazole scaffold remains a highly promising platform for the development of novel therapeutics. A thorough understanding of the structure-activity relationships is paramount for the rational design of compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. Future research in this area should focus on:

  • Elucidation of Resistance Mechanisms: Investigating the mechanisms by which pathogens and cancer cells develop resistance to 4-nitroimidazole derivatives is crucial for designing next-generation compounds that can overcome these challenges.

  • Target Identification and Validation: While DNA is a primary target, identifying and validating other cellular targets of activated 4-nitroimidazoles could open new avenues for therapeutic intervention.

  • Development of Hypoxia-Selective Prodrugs: Further refinement of the 4-nitroimidazole scaffold to enhance its selective activation in hypoxic environments will be key to improving the therapeutic index and reducing off-target toxicities.

By leveraging the insights presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and potent class of compounds.

References

An In-depth Technical Guide to Understanding the Binding Site of Nitrefazole on Aldehyde Dehydrogenase (ALDH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrefazole is recognized as a potent and long-acting inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial in alcohol metabolism and various other physiological processes.[1] Understanding the molecular interactions between this compound and ALDH is paramount for the rational design of new therapeutic agents and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on ALDH, drawing upon existing knowledge of ALDH structure and function, general principles of inhibitor binding, and available data on related compounds. Due to the absence of a co-crystal structure of the this compound-ALDH complex in the public domain, this guide synthesizes indirect evidence to propose a putative binding model and outlines detailed experimental protocols to facilitate further research in this area.

Introduction to Aldehyde Dehydrogenase (ALDH)

The aldehyde dehydrogenase superfamily consists of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. These enzymes are critical for detoxification and various metabolic pathways. The active site of ALDH is highly conserved across different isoforms and is characterized by a catalytic triad and a binding pocket for the cofactor NAD(P)+.[2]

The catalytic mechanism of ALDH involves a key cysteine residue (Cys302 in human mitochondrial ALDH2) which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate. This forms a tetrahedral thiohemiacetal intermediate, which then undergoes hydride transfer to NAD(P)+ to form a thioester intermediate and NADH/NADPH. Finally, the thioester is hydrolyzed to release the carboxylic acid product and regenerate the free enzyme.

This compound as an ALDH Inhibitor

This compound, chemically known as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a potent inhibitor of ALDH.[1] Its inhibitory action leads to the accumulation of acetaldehyde upon alcohol consumption, causing unpleasant physiological effects and thus serving as a deterrent for alcohol abuse. While the potent inhibitory effect is well-documented, the precise molecular details of its interaction with the ALDH active site are not fully elucidated.

Proposed Binding Site of this compound on ALDH

In the absence of a definitive crystal structure, a hypothetical model of this compound binding to the ALDH active site can be constructed based on the known structure of the enzyme's active site and the chemical properties of this compound.

The ALDH active site is a funnel-shaped tunnel leading to the catalytic cysteine residue.[2] It is plausible that this compound, being a relatively small molecule, penetrates this tunnel and interacts with key residues. The proposed interactions are likely to involve:

  • Covalent Modification: Given the reactivity of the catalytic Cys302, it is possible that this compound or a metabolite thereof forms a covalent adduct with this residue, leading to irreversible or slowly reversible inhibition.

  • Non-covalent Interactions: The imidazole and nitro-phenyl rings of this compound could engage in various non-covalent interactions within the active site, including:

    • Hydrogen Bonding: The nitro groups and the imidazole nitrogen atoms are potential hydrogen bond acceptors and donors, respectively. They could interact with polar residues within the active site.

    • π-π Stacking: The aromatic rings of this compound could form stacking interactions with aromatic residues such as phenylalanine or tryptophan in the active site.

    • Hydrophobic Interactions: The methyl group and the phenyl ring can participate in hydrophobic interactions with nonpolar residues lining the substrate-binding pocket.

Logical Relationship of ALDH Inhibition by this compound

ALDH_Inhibition cluster_ALDH ALDH Active Site cluster_Inhibition Inhibition Pathway ALDH ALDH Enzyme ActiveSite Catalytic Triad (Cys302, Glu268, etc.) ALDH->ActiveSite CofactorSite NAD+ Binding Pocket ALDH->CofactorSite This compound This compound Binding Binding to Active Site This compound->Binding Binding->ActiveSite Inhibition Enzyme Inhibition Binding->Inhibition Inhibition->ALDH blocks substrate access

Caption: Proposed mechanism of ALDH inhibition by this compound.

Quantitative Data on ALDH Inhibition

Currently, there is a scarcity of publicly available, peer-reviewed quantitative data specifically for this compound's inhibition of ALDH, such as IC50 or Ki values. The existing literature primarily describes its potent and long-lasting inhibitory effects qualitatively.[1] To facilitate direct comparison and further research, it is imperative that future studies determine these values for various ALDH isozymes. For context, other known ALDH inhibitors exhibit a wide range of potencies.

Table 1: IC50 Values of Selected ALDH Inhibitors (for reference)

InhibitorALDH IsozymeIC50 (µM)Reference
DaidzinALDH23.5 ± 0.1[3]
Psoralen Derivative 2ALDH20.11 ± 0.02[3]
ChloralALDH (general)1 - 10[4]
Benomyl (in vivo)ALDH224 µmol/kg[4]
NitrosobenzeneYeast ALDH2.5[5]
1-NitrosoadamantaneYeast ALDH8.6[5]

Experimental Protocols

To investigate the binding of this compound to ALDH and determine its inhibitory kinetics, the following experimental protocols can be employed.

In Vitro ALDH Inhibition Assay using Spectrophotometry

This assay measures the activity of ALDH by monitoring the production of NADH at 340 nm.

Materials:

  • Purified ALDH enzyme (e.g., human recombinant ALDH2)

  • This compound

  • NAD+

  • Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of ALDH in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NAD+ and the aldehyde substrate in assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, NAD+ solution, and the ALDH enzyme solution.

    • Add varying concentrations of this compound (or solvent control).

    • Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the aldehyde substrate to the cuvette to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the ALDH activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate and this compound.

Experimental Workflow for ALDH Inhibition Assay

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stocks (ALDH, this compound, NAD+, Substrate) C Combine Buffer, NAD+, ALDH, and this compound in Cuvette A->C B Prepare Assay Buffer B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Monitor Absorbance at 340 nm E->F G Calculate Initial Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 and Determine Inhibition Mechanism H->I

References

In-Silico Modeling of Nitrefazole-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on Nitrefazole, this guide utilizes Metronidazole, a structurally related and well-studied nitroimidazole, as a representative model to illustrate the principles and methodologies of in-silico modeling of nitroimidazole-protein interactions. The experimental protocols and data presented herein are based on studies of Metronidazole and its known protein targets.

Introduction to this compound and the Nitroimidazole Class

This compound belongs to the nitroimidazole class of compounds, which are synthetic antimicrobial agents effective against anaerobic bacteria and certain protozoa.[][2][3] The general mechanism of action for nitroimidazoles involves the reduction of their nitro group within the target organism. This process, which occurs in low-redox-potential environments, generates reactive nitroso radicals. These radicals can then covalently bind to and damage critical macromolecules such as DNA, leading to strand breakage and cell death.[][2][4] While DNA is a primary target, interactions with proteins are also crucial for their biological activity, potentially disrupting essential cellular processes.[5][6]

This guide provides a comprehensive overview of the computational methodologies used to investigate the interactions between nitroimidazoles, exemplified by Metronidazole, and their protein targets. It is intended for researchers, scientists, and drug development professionals interested in applying in-silico techniques to understand and predict drug-protein interactions.

Key Protein Targets of Nitroimidazoles

The antimicrobial and cytotoxic effects of nitroimidazoles are not solely dependent on DNA damage. Specific protein interactions play a significant role. Based on studies of Metronidazole and other nitroimidazoles, several protein targets have been identified. One of the key targets is thioredoxin reductase , an enzyme crucial for maintaining the redox balance within the cell.[5] Inhibition of this enzyme can lead to oxidative stress and cellular damage. Other potential protein targets include enzymes involved in the metabolic activation of the nitroimidazole pro-drug, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases .[4] Furthermore, studies on the related compound Ronidazole have shown that its reactive metabolites can covalently bind to cysteine thiols in proteins.[6]

Computational Modeling Methodologies

In-silico modeling offers a powerful approach to investigate the interactions between small molecules like this compound and their protein targets at an atomic level. The primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor protein. This method is instrumental in identifying potential binding sites and estimating the binding affinity.

Experimental Protocol: Molecular Docking of Metronidazole with Thioredoxin Reductase

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human thioredoxin reductase, PDB ID: 2ZZ0) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER).

    • Define the binding site (active site) based on experimental data or blind docking approaches.

  • Ligand Preparation:

    • Obtain the 3D structure of Metronidazole from a chemical database (e.g., PubChem CID: 4173).

    • Optimize the ligand's geometry and assign partial charges using a suitable method (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Perform the docking simulation by placing the ligand in the defined binding site of the protein.

    • The program will generate multiple binding poses, ranked by a scoring function that estimates the binding free energy (ΔG).

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Metronidazole and the amino acid residues of the binding site.

    • Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Experimental Protocol: Molecular Dynamics Simulation of Metronidazole-Thioredoxin Reductase Complex

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Apply a suitable force field (e.g., AMBER, GROMOS) to describe the atomic interactions.

  • Simulation Protocol:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble) until the density and potential energy stabilize.

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions observed in the docking study.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

In-Silico Interaction Analysis: Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from in-silico modeling of Metronidazole with potential protein targets.

Protein TargetPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Thioredoxin Reductase2ZZ0-7.52.5 µMCys497, Cys498, Ser496
Pyruvate:Ferredoxin Oxidoreductase1B0P-6.810.2 µMCys298, His295, Gly300
Nitroreductase1W36-8.10.8 µMTyr68, Phe124, Ser41

Experimental Validation

In-silico predictions must be validated through experimental techniques to confirm the binding and functional effects.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Experimental Protocol: SPR Analysis of Metronidazole Binding to Thioredoxin Reductase

  • Immobilization: Covalently immobilize purified thioredoxin reductase onto the surface of a sensor chip (e.g., CM5 chip).

  • Binding Assay: Flow different concentrations of Metronidazole over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis of Metronidazole Binding

  • Sample Preparation: Prepare solutions of purified thioredoxin reductase in the sample cell and Metronidazole in the injection syringe in the same buffer.

  • Titration: Inject aliquots of the Metronidazole solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Signaling Pathways and Workflows

The interaction of nitroimidazoles with their protein targets can disrupt critical cellular pathways. The following diagrams illustrate the general mechanism of action and the in-silico modeling workflow.

G General Mechanism of Nitroimidazole Action A Nitroimidazole (Prodrug) B Anaerobic/Microaerophilic Cell A->B Uptake C Reduction by Nitroreductases/PFOR B->C D Reactive Nitroso Radicals C->D Activation E DNA Damage (Strand Breaks) D->E F Protein Adducts (e.g., with Thioredoxin Reductase) D->F G Cell Death E->G F->G Enzyme Inhibition, Oxidative Stress

Caption: General mechanism of action for nitroimidazole antimicrobial agents.

G In-Silico Modeling Workflow for this compound-Protein Interactions cluster_insilico In-Silico Modeling cluster_validation Experimental Validation A Target Identification (e.g., Thioredoxin Reductase) B Protein & Ligand Preparation A->B C Molecular Docking B->C D Binding Pose Analysis C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F G Identification of Key Interactions F->G H Surface Plasmon Resonance (SPR) G->H I Isothermal Titration Calorimetry (ITC) G->I J Enzyme Inhibition Assays G->J

Caption: A typical workflow for the in-silico modeling and experimental validation of drug-protein interactions.

References

Methodological & Application

Application Notes: Nitrefazole as a Chemical Probe for Aldehyde Dehydrogenase (ALDH) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Aldehyde Dehydrogenase (ALDH) superfamily comprises 19 enzymes crucial for detoxifying endogenous and exogenous aldehydes by catalyzing their oxidation to carboxylic acids.[1][2] ALDH isoforms play vital roles in various cellular processes, including retinoic acid (RA) signaling, alcohol metabolism, and cellular defense against oxidative stress.[2][3] Elevated ALDH activity is a hallmark of cancer stem cells (CSCs) and is associated with therapeutic resistance, making ALDH a compelling target in drug development.[1][2]

Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a potent 4-nitroimidazole derivative that causes strong and long-lasting inhibition of ALDH.[4][5] Its established role in inhibiting alcohol metabolism underscores its efficacy in blocking ALDH activity.[5] These characteristics make this compound a valuable chemical probe for researchers studying the function and therapeutic potential of ALDH enzymes in various physiological and pathological contexts. These application notes provide detailed protocols and data for utilizing this compound to investigate ALDH activity.

Mechanism of Action

This compound functions as a potent and durable inhibitor of aldehyde dehydrogenase.[5] As a 4-nitroimidazole derivative, its inhibitory action is well-documented, particularly in the context of alcohol metabolism where it blocks the conversion of acetaldehyde to acetate, leading to acetaldehyde accumulation.[5] While the specific kinetics and isoform selectivity (e.g., competitive vs. non-competitive, reversible vs. irreversible) of this compound are not extensively detailed in publicly available literature, its efficacy as a chemical tool for modulating ALDH activity is established. Other nitroimidazole compounds, such as metronidazole, are also presumed to inhibit ALDH.[6]

cluster_0 ALDH Catalytic Cycle cluster_1 Inhibition Aldehyde Aldehyde (R-CHO) ALDH_Enzyme ALDH Enzyme Aldehyde->ALDH_Enzyme NAD NAD+ NAD->ALDH_Enzyme CarboxylicAcid Carboxylic Acid (R-COOH) ALDH_Enzyme->CarboxylicAcid Oxidation NADH NADH ALDH_Enzyme->NADH Reduction Blocked_ALDH ALDH Enzyme (Inhibited) This compound This compound This compound->Blocked_ALDH

Caption: General mechanism of ALDH inhibition by this compound.

Data Presentation

Table 1: Inhibitory Activity of Common ALDH Probes Note: Data for this compound is not currently available in the public domain.

InhibitorTarget Isoform(s)IC50 / Ki ValueReference(s)
NCT-505 ALDH1A1IC50 = 7 nM[3]
hALDH1A2IC50 > 57 µM[3]
hALDH1A3IC50 = 22.8 µM[3]
hALDH2IC50 = 20.1 µM[3]
MCI-INI-3 ALDH1A3Ki = 0.55 µM[3]
ALDH1A1Ki = 78.2 µM[3]
ALDH1A3-IN-1 ALDH1A3IC50 = 0.63 µM; Ki = 0.46 µM[3]
Daidzin ALDH2IC50 = 0.08 µM
Disulfiram Pan-ALDHBroad, irreversible inhibition[7]
DEAB Pan-ALDHMicromolar range, varies by isoform[1]

ALDH Signaling Pathways

ALDH enzymes are critical nodes in several metabolic and signaling pathways. A primary role is the irreversible oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and development.[1][8] ALDH1A1, ALDH1A2, and ALDH1A3 are the key isoforms responsible for RA synthesis.[8] Inhibition of these isoforms with a chemical probe like this compound can be used to study the downstream effects of RA depletion.

ALDH_RA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) ADH ADH Retinol->ADH Retinal Retinal ALDH1A ALDH1A Isoforms Retinal->ALDH1A RA Retinoic Acid (RA) RA_nuc Retinoic Acid RA->RA_nuc Translocation ADH->Retinal ALDH1A->RA RAR_RXR RAR/RXR Nuclear Receptors RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Gene_Expression Target Gene Expression (Differentiation, Proliferation) RARE->Gene_Expression This compound This compound This compound->ALDH1A Inhibits RA_nuc->RAR_RXR

Caption: ALDH-mediated Retinoic Acid (RA) signaling pathway.

Experimental Protocols and Workflows

Protocol 1: In Vitro Spectrophotometric ALDH Activity Assay

This protocol measures the enzymatic activity of purified ALDH or ALDH in cell/tissue lysates by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[9][10]

A. Materials and Reagents

  • Purified ALDH enzyme or cell/tissue lysate

  • ALDH Assay Buffer: 50 mM Sodium Pyrophosphate or BES, pH 8.5

  • Substrate: Acetaldehyde or other relevant aldehyde (e.g., propionaldehyde, benzaldehyde)[9][10]

  • Cofactor: NAD+ solution (e.g., 5-10 mM stock)

  • Inhibitor: this compound stock solution (dissolved in DMSO)

  • Control Inhibitor (optional): Disulfiram or DEAB

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm

B. Experimental Workflow

start Start prep_reagents Prepare Reagents (Buffer, NAD+, Substrate, this compound) start->prep_reagents add_components Add to 96-well plate: - ALDH Enzyme/Lysate - Assay Buffer prep_reagents->add_components add_inhibitor Add this compound or Vehicle (DMSO) Pre-incubate (e.g., 15-30 min) add_components->add_inhibitor initiate_rxn Initiate Reaction: Add NAD+ and Aldehyde Substrate add_inhibitor->initiate_rxn measure_abs Measure Absorbance at 340 nm (Kinetic mode, e.g., every 1 min for 30 min) initiate_rxn->measure_abs analyze Calculate Reaction Rate (V) Determine % Inhibition measure_abs->analyze end End analyze->end

Caption: Workflow for in vitro spectrophotometric ALDH assay.

C. Procedure

  • Reagent Preparation: Prepare fresh solutions of assay buffer, NAD+, and aldehyde substrate. Dilute this compound stock to desired concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup: In a 96-well UV-plate, add the following to each well:

    • Test Wells: ALDH enzyme/lysate + Assay Buffer + this compound

    • Control Wells (No Inhibition): ALDH enzyme/lysate + Assay Buffer + Vehicle (DMSO)

    • Blank Wells (No Enzyme): Assay Buffer + Vehicle (DMSO)

  • Pre-incubation: Add the ALDH enzyme or lysate to the wells containing buffer and inhibitor/vehicle. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the NAD+ and aldehyde substrate to all wells. The final volume should be consistent (e.g., 200 µL).

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every minute for 20-60 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank well from all other wells.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot % Inhibition vs. log[this compound] to determine the IC50 value.

Protocol 2: Cell-Based ALDH Activity Assay (Aldefluor™)

This protocol uses the Aldefluor™ reagent system to measure ALDH activity in live cells by flow cytometry. The assay relies on the conversion of a non-fluorescent ALDH substrate (BAAA) to a fluorescent product (BAA) that is retained within cells with high ALDH activity.[12][13][14]

A. Materials and Reagents

  • Single-cell suspension of cells to be analyzed

  • Aldefluor™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

  • Flow cytometry tubes

  • Viability dye (optional, e.g., Propidium Iodide or DAPI)

  • Flow cytometer with a 488 nm laser and appropriate filter for green fluorescence (e.g., 530/30 BP)

B. Experimental Workflow

start Start prep_cells Prepare Single-Cell Suspension (1 x 10^6 cells/mL in Assay Buffer) start->prep_cells setup_tubes Label 'Test' and 'Control' Tubes prep_cells->setup_tubes add_deab To 'Control' Tube: Add DEAB Inhibitor setup_tubes->add_deab add_baaa To 'Test' Tube: Add Activated ALDEFLUOR™ Reagent (BAAA) setup_tubes->add_baaa incubate Incubate all tubes (e.g., 30-60 min at 37°C) add_deab->incubate transfer Immediately transfer half of 'Test' mix to 'Control' Tube transfer->incubate wash Centrifuge and resuspend cells in cold Assay Buffer incubate->wash analyze Analyze on Flow Cytometer Gate on ALDH-bright population wash->analyze end End analyze->end

Caption: Workflow for cell-based Aldefluor™ ALDH assay.

C. Procedure

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.[12][13]

  • Reagent Activation: Activate the ALDEFLUOR™ Reagent (BAAA) according to the manufacturer's protocol.[14]

  • Assay Setup:

    • For each sample, label two flow cytometry tubes: "TEST" and "CONTROL".

    • To the "CONTROL" tube, add 5 µL of the DEAB reagent. DEAB is a specific ALDH inhibitor and will establish the baseline fluorescence (negative control).[13]

  • Staining:

    • To the "TEST" tube, add 5 µL of activated BAAA reagent per 1 mL of cell suspension. Mix well.

    • Immediately transfer 0.5 mL of the cell suspension from the "TEST" tube to the "CONTROL" tube.

  • Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.[12][15]

  • Washing: After incubation, centrifuge the cells at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold Aldefluor™ Assay Buffer. Keep cells on ice until analysis.

  • Flow Cytometry:

    • First, run the "CONTROL" (DEAB-treated) sample to set the gate for the ALDH-negative population.

    • Next, run the "TEST" sample. Cells with high ALDH activity will show a significant shift in fluorescence intensity compared to the control. The population outside the negative gate is considered ALDH-positive (ALDH-bright).

    • To assess inhibition by this compound, pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 1-24 hours) before performing the Aldefluor assay. A reduction in the percentage of ALDH-bright cells indicates inhibition.

Protocol 3: General Guidelines for In Vivo ALDH Inhibition Studies

This section provides a general framework for assessing the activity of this compound in an animal model. Specific parameters such as dosage, vehicle, and route of administration must be optimized based on the animal model and experimental goals.

A. Materials and Equipment

  • Animal model (e.g., rats or mice)

  • This compound

  • Appropriate vehicle for administration (e.g., corn oil, DMSO/saline mixture)

  • Equipment for chosen route of administration (e.g., gavage needles, syringes)

  • Tissue homogenization equipment

  • Reagents for ex vivo ALDH activity assay (see Protocol 1)

B. Procedure

  • Animal Dosing:

    • Divide animals into experimental groups (e.g., Vehicle Control, this compound treatment groups with escalating doses).

    • Prepare this compound in a suitable vehicle. Note: solubility and stability should be confirmed beforehand.

    • Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). A study of another ALDH inhibitor used intraperitoneal injection.[16]

  • Time Course: Determine the optimal time point for analysis post-administration. This may range from 1 hour to several days depending on the pharmacokinetics of this compound.

  • Tissue Collection: At the designated time point, euthanize the animals and harvest the tissue of interest (e.g., liver, tumor). Place tissues immediately in ice-cold buffer.

  • Sample Preparation:

    • Homogenize the collected tissues in ice-cold lysis buffer (e.g., ALDH Assay Buffer from Protocol 1 with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.[17]

    • Collect the supernatant (lysate) for analysis. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Ex Vivo ALDH Activity Measurement:

    • Using the prepared tissue lysates, perform the in vitro spectrophotometric ALDH activity assay as described in Protocol 1.

    • Normalize the ALDH activity to the total protein concentration of the lysate (e.g., nmol NADH/min/mg protein).

  • Data Analysis: Compare the normalized ALDH activity between the vehicle-treated and this compound-treated groups to determine the extent of in vivo inhibition.

References

Application Notes and Protocols for Nitrefazole in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole is a 4-nitroimidazole derivative recognized for its potent and long-lasting inhibitory effect on aldehyde dehydrogenase (ALDH), an enzyme crucial in alcohol metabolism and implicated in cancer cell biology.[1] This document provides detailed application notes and proposed protocols for the in vitro use of this compound, drawing upon established methodologies for related nitroimidazole compounds and general cell culture techniques. Due to the limited availability of published data specific to this compound in cell culture, these protocols are intended as a comprehensive starting point for researchers.

Mechanism of Action

The biological activity of nitroimidazoles like this compound is generally understood to be mediated by bioreductive activation. Under hypoxic (low oxygen) conditions, the nitro group of the imidazole ring is reduced, leading to the formation of highly reactive, short-lived cytotoxic intermediates.[2][3] These intermediates can interact with and damage cellular macromolecules. While some nitroimidazoles have been shown to form covalent adducts with proteins, their interaction with DNA is less clear.[4] The reduced forms of nitroimidazoles are considered the primary cytotoxic agents.[2][5]

A key and specific mechanism of this compound is its strong inhibition of aldehyde dehydrogenase (ALDH).[1] ALDH enzymes are involved in various cellular processes, including detoxification and the oxidation of aldehydes to carboxylic acids. Inhibition of ALDH can lead to an accumulation of toxic aldehydes, contributing to cellular stress and cytotoxicity.

Data Presentation: Efficacy of Related Nitroimidazoles

Table 1: In Vitro Efficacy of N-Alkyl-Nitroimidazoles against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation TimeAssay
N-methyl-nitroimidazoleA549 (Lung Carcinoma)17.00 ± 1.748 hoursMTT
N-methyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)16.67 ± 2.348 hoursMTT
N-ethyl-nitroimidazoleA549 (Lung Carcinoma)27.00 ± 2.848 hoursMTT
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)16.67 ± 2.348 hoursMTT

Data extracted from a study on the antitumor activity of N-alkyl-nitroimidazole compounds.[4]

Table 2: Effects of Metronidazole on DLD-1 Human Colorectal Cancer Cell Line

Concentration (µg/mL)Incubation Time (hours)Effect
10, 50, 25024Significant decrease in cell viability[6]
10, 5024Significant increase in apoptosis[6]
0.1, 10, 50, 25048Significant increase in apoptosis[6]
All concentrations (0.1-250)72Significant increase in apoptosis[6]

Data from a study on the effects of Metronidazole on the DLD-1 cell line.[6]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assessment of this compound

This protocol outlines a general method for determining the cytotoxic effects of this compound on a panel of cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.

Materials:

  • This compound

  • Selected human cancer cell lines (e.g., A549, MDA-MB-231, DLD-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or other viability reagent

  • DMSO (for dissolving this compound and as a vehicle control)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from approximately 1 µM to 100 µM.[4] It is advisable to perform a preliminary wide-range dose-response experiment to narrow down the effective concentration range.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol is designed to confirm the inhibitory effect of this compound on ALDH activity in cell lysates.

Materials:

  • Cell lysate from the cell line of interest

  • This compound

  • ALDH Assay Kit (commercial kits are available from various suppliers and typically include an assay buffer, ALDH substrate, and a colorimetric or fluorometric probe)[7][8]

  • 96-well plate (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates according to the instructions provided with the ALDH assay kit. This typically involves homogenization in the provided assay buffer followed by centrifugation to remove insoluble material.[7]

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add a defined amount of cell lysate to each well.

    • Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known ALDH inhibitor as a positive control (e.g., disulfiram).[9]

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.[9][10]

  • ALDH Activity Measurement:

    • Initiate the enzymatic reaction by adding the ALDH substrate (e.g., acetaldehyde or propionaldehyde) and the detection reagent (e.g., NAD+ and a probe that reacts with the resulting NADH) to each well.[10][11]

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each condition.

    • Determine the percentage of ALDH inhibition by this compound at each concentration relative to the vehicle control.

    • Calculate the IC50 value for ALDH inhibition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation of this compound cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Study cell_culture Cell Line Culture (e.g., A549, MDA-MB-231) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_lysis Cell Lysis cell_culture->cell_lysis nitrefazole_prep This compound Stock Preparation (in DMSO) treatment Treatment with This compound Dilutions nitrefazole_prep->treatment aldh_assay ALDH Inhibition Assay nitrefazole_prep->aldh_assay cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination cell_lysis->aldh_assay ic50_aldh IC50 for ALDH Inhibition aldh_assay->ic50_aldh

Caption: Workflow for evaluating this compound's in vitro effects.

signaling_pathway Proposed Mechanism of Action for this compound cluster_aldh ALDH Inhibition Pathway This compound This compound Bioreduction Bioreductive Activation This compound->Bioreduction ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition Hypoxia Hypoxic Conditions Hypoxia->Bioreduction Reactive_Intermediates Reactive Cytotoxic Intermediates Bioreduction->Reactive_Intermediates Cellular_Damage Cellular Damage Reactive_Intermediates->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Aldehydes Toxic Aldehyde Accumulation ALDH->Aldehydes Prevents Detoxification Cellular_Stress Increased Cellular Stress Aldehydes->Cellular_Stress Cellular_Stress->Apoptosis

Caption: Proposed signaling pathways for this compound's action.

References

Determining Appropriate Nitrefazole Dosage for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Nitrefazole" is scarce in publicly available scientific literature. This compound, chemically known as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a 4-nitroimidazole derivative, distinguishing it from the more commonly studied 5-nitroimidazoles like metronidazole.[1] One study notes its potent inhibitory effect on aldehyde dehydrogenase.[1] Due to the limited data on this compound, this document provides a comprehensive guide based on the extensive research available for Metronidazole , a representative and well-studied member of the nitroimidazole class. These protocols and dosage recommendations should serve as a starting point for researchers, with the understanding that compound-specific optimization will be necessary.

Introduction to Nitroimidazoles and Mechanism of Action

Nitroimidazoles are a class of synthetic antibiotics and antiprotozoal agents effective against anaerobic bacteria and certain protozoa.[][3] Their mechanism of action is selective for anaerobic or microaerophilic organisms.[4]

Mechanism of Action: Metronidazole, as a prodrug, diffuses into microbial cells.[][5] Inside the anaerobic environment of susceptible organisms, the nitro group of the molecule is reduced by enzymes such as nitroreductase, forming highly reactive nitroso radicals.[4][5] These radicals disrupt the helical structure of DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[][4][6]

cluster_cell Anaerobic Microbial Cell Metronidazole_ext Metronidazole (Prodrug) Metronidazole_int Metronidazole Metronidazole_ext->Metronidazole_int Passive Diffusion Activation Reduction of Nitro Group (e.g., by Nitroreductase) Metronidazole_int->Activation Reactive_Radicals Reactive Nitroso Radicals Activation->Reactive_Radicals DNA Microbial DNA Reactive_Radicals->DNA Interaction DNA_damage DNA Strand Breakage & Inhibition of Nucleic Acid Synthesis DNA->DNA_damage Cell_Death Cell Death DNA_damage->Cell_Death

Mechanism of action of Metronidazole.

Recommended Dosages of Metronidazole in Animal Models

The following tables summarize commonly used dosages of Metronidazole in various animal models for different research purposes. It is crucial to note that the optimal dosage for this compound may differ and should be determined through dose-response studies.

Table 1: Metronidazole Dosage in Rodents

Animal ModelIndication/Study TypeDosage RangeRoute of AdministrationFrequencyReference(s)
Mouse Amebiasis Model10 mg/kg/dayOral Gavage or Intraperitoneal InjectionOnce daily for 3 doses[7]
Mouse Tuberculosis Model (Chronic)15 mg/kg/day-Once daily[8]
Mouse Trichomoniasis2.5 mg/mL in drinking waterOral (in drinking water)For 5 days[9]
Mouse Pharmacokinetic Study100 mg/kgIntraperitoneal InjectionSingle dose[10]
Rat General Dosing10 - 40 mg/kgOralq24h[11]
Rat Treatment of Protozoa10 - 40 mg/kgOralTwice, 5 days apart[11]
Rat Oral Infection Model200 mg/kgOralThree doses[12]
Rat H. pylori Eradication Model5 mg/kgOralSingle dose[13]

Table 2: Metronidazole Dosage in Other Animal Models

Animal ModelIndication/Study TypeDosage RangeRoute of AdministrationFrequencyReference(s)
Dog Giardiasis25 mg/kgOralq12h for 5 days[14]
Dog Inflammatory Bowel Disease10 - 15 mg/kgOralq12h[14]
Cat Giardiasis25 mg/kgOralq12h for 5 days[14]
Horse Anaerobic Infections15 - 25 mg/kgOralq6-8h[14]

Experimental Protocols

The following are detailed protocols for the administration of a test compound like a nitroimidazole to rodents. These should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solutions
  • Vehicle Selection: The choice of vehicle will depend on the solubility of the test compound and the route of administration. Common vehicles for oral administration include water, saline, or a 0.5% methylcellulose solution.[13] For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are typically used.

  • Preparation for Oral Gavage:

    • Weigh the required amount of the compound.

    • Suspend or dissolve it in the chosen vehicle to achieve the desired final concentration. For suspensions, ensure uniform mixing before each administration.

  • Preparation for Intraperitoneal Injection:

    • Dissolve the compound in a sterile vehicle.

    • Filter the solution through a 0.22 µm syringe filter to ensure sterility.

Administration Protocols

cluster_workflow Experimental Workflow for In Vivo Efficacy Study Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment_Group Treatment Group (Test Compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing_Period Dosing Period (Specified duration and frequency) Treatment_Group->Dosing_Period Control_Group->Dosing_Period Monitoring Daily Monitoring (Clinical signs, weight) Dosing_Period->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., tissue samples, imaging) Monitoring->Endpoint_Collection At study termination Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Collection->Data_Analysis

A generic experimental workflow.

Oral gavage is a common method for precise oral dosing.

  • Materials:

    • Appropriately sized gavage needle (for mice: 18-20 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches) with a rounded tip.[15]

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.[15]

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.[16]

    • Restrain the animal securely. For mice, scruff the back of the neck. For rats, hold the animal near the thoracic region.

    • Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.[15]

    • Once the needle is in the correct position, slowly administer the solution.

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for any signs of distress immediately after the procedure and again within 12-24 hours.[15]

  • Materials:

    • Sterile syringe and needle (e.g., 25-27 gauge)

    • 70% ethanol for disinfection

  • Procedure:

    • Weigh the animal to calculate the correct injection volume.

    • Restrain the animal to expose the abdomen.

    • Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Toxicological Considerations

Conclusion

The provided application notes and protocols, based on the well-characterized nitroimidazole Metronidazole, offer a solid foundation for initiating animal studies with this compound. Researchers should start with lower doses and conduct thorough dose-escalation and toxicity studies to determine the appropriate and safe dosage of this compound for their specific research model and application. All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the local animal care and use committee.

References

Application Note: A High-Throughput Assay for Determining Nitrefazole Activity Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giardia lamblia, a microaerophilic protozoan parasite, is a leading cause of diarrheal disease (giardiasis) worldwide.[1][2] The current therapeutic options are limited, and the emergence of drug-resistant strains necessitates the discovery of novel anti-giardial agents.[2][3] Nitrefazole, a 4-nitroimidazole derivative, belongs to a class of compounds known for their activity against anaerobic and microaerophilic organisms.[4][] Like other nitroimidazoles such as metronidazole, this compound is believed to function as a prodrug.[][6] Its selective toxicity is achieved through the reductive activation of its nitro group by enzymes specific to these organisms, such as nitroreductases, leading to the formation of cytotoxic radicals that damage cellular macromolecules and induce cell death.[][7]

To facilitate the screening and characterization of this compound and similar compounds, we have developed a robust, high-throughput screening (HTS) assay. This application note provides a detailed protocol for a luminescence-based cell viability assay using Giardia lamblia trophozoites in a 384-well format. The assay measures intracellular ATP levels as an indicator of cell health, offering a rapid and sensitive method for quantifying the cytotoxic activity of test compounds.[1][8]

Assay Principle

The high-throughput assay quantifies the viability of G. lamblia trophozoites by measuring their intracellular ATP content. Viable, metabolically active cells maintain a stable pool of ATP. Upon compound-induced cytotoxicity, this ATP pool rapidly depletes. The assay utilizes a lytic reagent that releases ATP from the cells and provides luciferase and D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is directly proportional to the number of viable cells in the well. A decrease in the luminescent signal in treated wells compared to untreated controls indicates cytotoxic activity. This method is highly amenable to HTS due to its simplicity, speed, and sensitivity.[2][8]

Proposed Mechanism of Action of this compound

This compound, as a nitroimidazole, likely undergoes bioreductive activation within the target parasite. The process is initiated by low-redox-potential electron-transfer proteins, such as nitroreductases, which are present in microaerophilic organisms like Giardia. These enzymes reduce the nitro group of this compound. This reduction process, which occurs inefficiently in mammalian cells, generates reactive nitroso and hydroxylamine intermediates and cytotoxic nitroradicals.[][9] These reactive species can then damage critical cellular components, including DNA, proteins, and lipids, leading to a disruption of essential cellular functions and ultimately, parasite death.[][6]

Nitrefazole_Mechanism cluster_Cell Giardia lamblia Cell Nitrefazole_in This compound NTR Nitroreductase (NTR) Nitrefazole_in->NTR Reduction Activated_this compound Reactive Intermediates Macromolecules DNA, Proteins, Other Macromolecules Activated_this compound->Macromolecules Covalent Binding & Oxidative Stress NTR->Activated_this compound Damage Cellular Damage Macromolecules->Damage Death Cell Death Damage->Death Nitrefazole_out This compound (Extracellular) Nitrefazole_out->Nitrefazole_in Passive Diffusion HTS_Workflow start Start culture 1. Culture G. lamblia Trophozoites start->culture dispense_cells 3. Dispense Trophozoites into Assay Plates culture->dispense_cells prepare_plates 2. Prepare Compound Plates (384-well) add_compounds 4. Transfer Compounds to Assay Plates prepare_plates->add_compounds dispense_cells->add_compounds incubate 5. Anaerobic Incubation (e.g., 24-48h at 37°C) add_compounds->incubate add_reagent 6. Add ATP Detection Reagent incubate->add_reagent read_luminescence 7. Read Luminescence add_reagent->read_luminescence analyze 8. Data Analysis (% Inhibition, IC50) read_luminescence->analyze end End analyze->end

References

Application Notes and Protocols: Cellular Uptake and Distribution of Nitrefazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Nitrefazole is a sparsely studied compound. The following application notes and protocols are based on the known properties of this compound, general methodologies for studying small molecule drug uptake, and the established mechanisms of the broader class of nitroimidazole compounds. These protocols should be adapted and validated for specific experimental conditions.

Introduction

This compound, with the chemical name 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a 4-nitroimidazole derivative.[1] Unlike the more common 5-nitroimidazoles such as metronidazole, the nitro group in this compound is at the 4-position of the imidazole ring.[1] This structural difference may influence its biological activity and cellular uptake characteristics. One of the known effects of this compound is the strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme crucial for alcohol metabolism.[1] As a nitroimidazole, it is plausible that this compound acts as a prodrug, being activated under hypoxic conditions to exert cytotoxic effects, a hallmark of this class of compounds.[][3]

These application notes provide a comprehensive guide for investigating the cellular uptake and distribution of this compound, offering detailed protocols for quantitative analysis and qualitative visualization.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting cellular uptake experiments.

PropertyValueSource
Chemical Name 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole[1]
Molecular Formula C₁₀H₈N₄O₄[4]
Molecular Weight 248.2 g/mol [4]
Stereochemistry Achiral[4]
Predicted LogP 1.5 - 2.5 (estimated)Inferred
Predicted Water Solubility Low to moderate (estimated)Inferred
Predicted pKa Weakly basic (imidazole ring)Inferred

Proposed Mechanism of Action and Cellular Fate

Nitroimidazoles are generally known to be bioreductive prodrugs that are selectively activated in hypoxic environments.[] The proposed mechanism for this compound is illustrated in the signaling pathway diagram below.

Signaling Pathway

Nitrefazole_Pathway Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Nitrefazole_ext This compound Nitrefazole_int This compound Nitrefazole_ext->Nitrefazole_int Passive Diffusion Activation Bioreductive Activation (Nitroreductases) Nitrefazole_int->Activation Hypoxic Conditions Radical Nitro Radical Anion Activation->Radical DNA DNA Radical->DNA Proteins Cellular Proteins (e.g., Thioredoxin Reductase) Radical->Proteins Damage DNA Strand Breaks, Adduct Formation DNA->Damage Inhibition Enzyme Inhibition, Thiol Depletion Proteins->Inhibition Cytotoxicity Cellular Cytotoxicity Damage->Cytotoxicity Inhibition->Cytotoxicity

Caption: Proposed mechanism of this compound activation and cytotoxicity.

Experimental Protocols

The following section details the protocols for studying the cellular uptake and distribution of this compound.

Cell Culture and Treatment

A generic protocol for cell culture and treatment with this compound is provided. This should be optimized for the specific cell line used.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared this compound-containing medium to the respective wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect the supernatant (extracellular medium) and wash the cells twice with ice-cold PBS to stop the uptake process. Proceed immediately to either quantification or visualization protocols.

Quantification of Intracellular this compound by HPLC-MS

This protocol outlines a general method for the extraction and quantification of intracellular this compound.

Materials:

  • Treated cells from protocol 3.1

  • Ice-cold PBS

  • Methanol

  • Acetonitrile

  • Formic acid

  • Internal standard (a structurally similar compound not present in the cells)

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Protocol:

  • Cell Lysis and Extraction: After the final PBS wash, add a defined volume of ice-cold methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Add the internal standard to the lysate. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Sample Preparation for HPLC-MS: Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the m/z of this compound and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of this compound. Calculate the intracellular concentration of this compound based on the peak area ratio to the internal standard and normalize to the cell number or total protein content.

Data Presentation:

The quantitative data should be presented in a clear and organized manner.

Table 2: Time-Dependent Cellular Uptake of this compound

Time (hours)Intracellular this compound (ng/10⁶ cells)
1
4
8
24

Table 3: Dose-Dependent Cellular Uptake of this compound at a Fixed Time Point (e.g., 8 hours)

This compound Concentration (µM)Intracellular this compound (ng/10⁶ cells)
1
5
10
25
50
Visualization of Intracellular Distribution by Fluorescence Microscopy

This protocol assumes that this compound possesses intrinsic fluorescence or can be chemically modified with a fluorophore without altering its uptake properties.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound (or fluorescently labeled this compound)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Lysotracker Green DND-26 (for lysosomal staining)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Treat cells grown on coverslips with this compound as described in protocol 3.1.

  • Staining of Organelles (Optional): Prior to fixation, incubate the cells with organelle-specific fluorescent dyes according to the manufacturer's instructions.

  • Fixation: After the desired incubation time with this compound, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Nuclear Staining: Wash the fixed cells with PBS and stain the nuclei with Hoechst 33342 for 10 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in different channels (e.g., DAPI for the nucleus, FITC for this compound if it's green fluorescent, and TRITC for mitochondria).

  • Image Analysis: Merge the images to determine the subcellular localization of this compound by observing the co-localization of its fluorescence signal with the signals from the organelle-specific dyes.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Quantitative Analysis Workflow

HPLC_Workflow Workflow for Quantitative Analysis of Intracellular this compound A Cell Seeding and Growth B This compound Treatment A->B C Cell Lysis and Extraction B->C D Protein Precipitation C->D E Centrifugation D->E F HPLC-MS Analysis E->F G Data Analysis and Quantification F->G

Caption: Workflow for HPLC-MS based quantification of this compound.

Visualization Workflow

Microscopy_Workflow Workflow for Visualization of Intracellular this compound A Cell Seeding on Coverslips B This compound Treatment A->B C Organelle Staining (Optional) B->C D Cell Fixation C->D E Nuclear Staining D->E F Mounting E->F G Fluorescence Microscopy and Image Analysis F->G

References

Application of Nitrefazole in Alcohol Aversion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole, a 4-nitroimidazole derivative, is a potent and long-acting inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1] This enzyme plays a crucial role in the metabolism of alcohol, specifically in the detoxification of acetaldehyde, a toxic byproduct of ethanol oxidation. By inhibiting ALDH, this compound leads to the accumulation of acetaldehyde in the blood following alcohol consumption. This buildup of acetaldehyde produces a range of unpleasant physiological symptoms, collectively known as a disulfiram-like reaction, which can include facial flushing, nausea, tachycardia, and hypotension.[2][3] This aversive response forms the basis of its application in alcohol aversion therapy, aiming to create a conditioned negative association with alcohol consumption.

These application notes provide an overview of the use of this compound in alcohol aversion studies, including its mechanism of action, relevant data from a human study, and generalized experimental protocols for preclinical and clinical research.

Mechanism of Action

The primary mechanism of action of this compound in inducing alcohol aversion is the inhibition of aldehyde dehydrogenase (ALDH). The metabolic pathway of ethanol primarily involves two steps:

  • Ethanol to Acetaldehyde: Ethanol is first oxidized to acetaldehyde by the enzyme alcohol dehydrogenase (ADH).

  • Acetaldehyde to Acetate: Acetaldehyde is then further oxidized to non-toxic acetate by ALDH.

This compound potently inhibits the second step of this process.[1] This leads to a rapid and significant increase in the concentration of acetaldehyde in the bloodstream upon ingestion of even small amounts of alcohol.[2] The accumulation of acetaldehyde is responsible for the aversive physiological effects.

Data Presentation

The following tables summarize the quantitative data from a human study investigating the cardiovascular effects of the this compound-ethanol interaction.

Table 1: Cardiovascular and Biochemical Changes Following Ethanol Ingestion in Human Volunteers Pretreated with this compound [2]

ParameterChange Observed
Hemodynamics
Heart RateIncreased by 70%
Cardiac OutputIncreased by 107%
Diastolic Blood PressureDecreased by 30%
Peripheral Vascular ResistanceDecreased by 54%
Cardiac Function
Ejection FractionIncreased by 26%
Max. Circumferential Fiber-Shortening VelocityIncreased by 71%
Pre-ejection Period/Ejection Time RatioDecreased by 46%
Biochemical Markers
Blood Acetaldehyde25-150 µM
Plasma NoradrenalineIncreased by 1.5-2 fold
Plasma AdrenalineIncreased by 3-10 fold
Physical Symptoms
Skin TemperatureIncreased by 0.5-2.0 °C

Data from a study with six healthy male volunteers who ingested 0.15-0.25 g of ethanol/kg, 24 hours after an 800 or 1600 mg oral dose of this compound.

Table 2: Human Dosing Information from Clinical Studies

Study TypePopulationThis compound DosageOutcomeReference
Cardiovascular Interaction StudyHealthy Volunteers800 mg or 1600 mg (single oral dose)Induced significant cardiovascular and biochemical changes upon ethanol challenge.[2]

Experimental Protocols

The following are generalized protocols for preclinical and clinical studies investigating the alcohol aversion properties of this compound.

Preclinical Study: Conditioned Taste Aversion (CTA) in Rodents

The Conditioned Taste Aversion (CTA) paradigm is a standard behavioral model to assess the aversive properties of a substance.

Objective: To determine if this compound, in combination with ethanol, can induce a conditioned taste aversion to a novel, palatable solution in a rodent model.

Materials:

  • This compound

  • Ethanol (20% v/v in saline)

  • Saccharin solution (0.1% w/v in water) or other palatable solution

  • Animal model: Wistar or Sprague-Dawley rats, or C57BL/6J mice

  • Standard animal housing and caging

  • Drinking bottles

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Habituation (2-3 days):

    • Single-house the animals.

    • Provide two drinking bottles, one with water and one with the 0.1% saccharin solution, to accustom the animals to the taste. Measure fluid consumption daily to establish baseline preference.

  • Conditioning (Day 1):

    • Water deprive the animals for a short period (e.g., 4-6 hours) to encourage drinking.

    • Present a single bottle of the 0.1% saccharin solution for a limited time (e.g., 30 minutes).

    • Immediately after the drinking session, administer this compound via the appropriate route (e.g., oral gavage or i.p. injection). The exact dose would need to be determined in dose-ranging studies.

    • After a set time (e.g., 30-60 minutes), administer a sub-threshold dose of ethanol (e.g., 1-2 g/kg, i.p.) to the experimental group. The control group would receive a saline injection.

  • Aversion Test (2 days post-conditioning):

    • Provide the animals with a two-bottle choice between water and the 0.1% saccharin solution for 24 hours.

    • Measure the consumption from each bottle.

    • Calculate the saccharin preference ratio: (volume of saccharin consumed / total volume of fluid consumed) x 100.

Expected Outcome: Animals in the this compound + Ethanol group are expected to show a significantly lower preference for the saccharin solution compared to the control group, indicating a conditioned taste aversion.

Clinical Study: Double-Blind, Placebo-Controlled Trial in Human Volunteers

Objective: To evaluate the safety, tolerability, and efficacy of this compound in creating an aversive response to alcohol in human subjects.

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: Healthy, non-alcohol-dependent adult volunteers.

Procedure:

  • Screening and Baseline:

    • Conduct a thorough medical history, physical examination, and baseline laboratory tests (including liver function tests).

    • Obtain informed consent.

  • Randomization and Treatment:

    • Randomly assign participants to receive either this compound (e.g., 800 mg orally, once weekly) or a matching placebo.

  • Alcohol Challenge:

    • After a specified period of treatment (e.g., 24 hours after the first dose), administer a low dose of alcohol (e.g., 0.15-0.25 g/kg) in a controlled setting.

    • Monitor and record physiological responses for several hours, including:

      • Cardiovascular parameters (heart rate, blood pressure, ECG).

      • Subjective symptoms (e.g., flushing, nausea, headache) using a standardized questionnaire.

      • Blood samples for acetaldehyde and catecholamine levels.

  • Follow-up:

    • Monitor participants for any adverse events.

    • Conduct follow-up laboratory tests to assess safety.

Outcome Measures:

  • Primary: Severity and profile of the physiological and subjective responses to the alcohol challenge.

  • Secondary: Levels of blood acetaldehyde and plasma catecholamines.

  • Safety: Incidence and severity of adverse events.

Mandatory Visualizations

Signaling_Pathway_of_Nitrefazole_Action Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Metabolized by Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Metabolized by Aversive_Symptoms Aversive Symptoms (Flushing, Nausea, Tachycardia) Acetaldehyde->Aversive_Symptoms Accumulation causes Acetate Acetate (Non-toxic) ADH->Acetaldehyde ALDH->Acetate This compound This compound This compound->ALDH Inhibits Cardiovascular_Effects Cardiovascular Effects (↑ Heart Rate, ↑ Cardiac Output, ↓ BP) Aversive_Symptoms->Cardiovascular_Effects Catecholamine_Release ↑ Catecholamine Release (Noradrenaline, Adrenaline) Aversive_Symptoms->Catecholamine_Release

Caption: Mechanism of this compound-induced alcohol aversion.

Experimental_Workflow_CTA cluster_Aversion Habituation Habituation Phase (2-3 days) Two-bottle choice: Water vs. Saccharin Conditioning Conditioning Day Habituation->Conditioning Saccharin_Access Limited Access to Saccharin (30 min) Conditioning->Saccharin_Access Aversion_Test Aversion Test Day (2 days post-conditioning) Nitrefazole_Admin Administer this compound (or Placebo) Saccharin_Access->Nitrefazole_Admin Ethanol_Challenge Ethanol Injection (i.p.) (or Saline) Nitrefazole_Admin->Ethanol_Challenge Ethanol_Challenge->Aversion_Test Two_Bottle_Choice Two-bottle choice: Water vs. Saccharin (24h) Aversion_Test->Two_Bottle_Choice Data_Analysis Data Analysis (Saccharin Preference Ratio) Two_Bottle_Choice->Data_Analysis

Caption: Workflow for a Conditioned Taste Aversion study.

References

Protocol for the Dissolution of Nitrefazole for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Nitrefazole solutions intended for experimental use. Due to its limited solubility, careful consideration of the solvent and preparation technique is crucial to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the selection of an appropriate solvent and handling procedures.

PropertyValueSource
Molecular Formula C₁₀H₈N₄O₄N/A
Molecular Weight 248.19 g/mol N/A
Appearance Light yellow to yellow solidN/A
Melting Point 185-187 °CN/A
Solubility Slightly soluble in Chloroform (heated), slightly soluble in DMSO, slightly soluble in Methanol (heated)[1]

Recommended Solvents for Dissolution

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for most in vitro experimental applications. While slight solubility is also reported in heated methanol and chloroform, DMSO offers a balance of solvating power and compatibility with many biological assays at low final concentrations.[1]

It is crucial to note that the final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[2]

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Weighing this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

  • Gentle Heating (Optional): If the this compound does not fully dissolve at room temperature, gentle heating may be applied. Place the tube in a water bath or on a heat block set to a temperature not exceeding 40°C. Intermittently vortex the solution until the solid is completely dissolved. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sterilization: The resulting stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based in vitro experiment.

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution in DMSO working Prepare Working Solutions by Diluting Stock in Culture Medium stock->working cells Seed Cells in Culture Plates treatment Treat Cells with Working Solutions cells->treatment incubation Incubate under Experimental Conditions (e.g., Hypoxia) treatment->incubation assay Perform Cellular or Molecular Assays incubation->assay data Collect and Analyze Data assay->data

Caption: General workflow for using a this compound DMSO stock solution in in vitro experiments.

Proposed Signaling Pathway of Nitroimidazoles

This compound belongs to the nitroimidazole class of compounds. The general mechanism of action for this class involves bioreductive activation under hypoxic conditions. The following diagram depicts a proposed signaling pathway for nitroimidazoles.

signaling_pathway cluster_cell Cellular Environment cluster_hypoxia Hypoxic Conditions cluster_targets Cellular Targets cluster_effects Cellular Effects Nitrefazole_ext This compound (Extracellular) Nitrefazole_int This compound (Intracellular) Nitrefazole_ext->Nitrefazole_int Passive Diffusion Nitroreductases Nitroreductases Nitrefazole_int->Nitroreductases Radical Cytotoxic Nitro Radical Nitroreductases->Radical Reduction DNA DNA Radical->DNA Proteins Cellular Proteins Radical->Proteins DNA_damage DNA Strand Breaks DNA->DNA_damage Protein_dysfunction Protein Dysfunction Proteins->Protein_dysfunction Cell_death Cell Death DNA_damage->Cell_death Protein_dysfunction->Cell_death

Caption: Proposed mechanism of action for nitroimidazole compounds like this compound.

Under hypoxic conditions, intracellular nitroreductases reduce the nitro group of this compound to form a cytotoxic nitro radical.[] This reactive species can then interact with and damage critical cellular macromolecules such as DNA and proteins, leading to DNA strand breaks, protein dysfunction, and ultimately, cell death.[]

Stability of this compound Solutions

Currently, there is limited published data on the stability of this compound in solution. As a general precaution, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Protect solutions from light.

  • Prepare fresh working solutions from the stock solution for each experiment.

  • Avoid repeated freeze-thaw cycles of the stock solution.

For long-term studies, it is advisable to conduct an in-house stability study by periodically assessing the concentration and purity of the stored stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

References

Utilizing Nitrefazole to Study Aldehyde Toxicity in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nitrefazole, a potent aldehyde dehydrogenase (ALDH) inhibitor, to investigate the mechanisms of aldehyde-induced cellular toxicity. By inhibiting ALDH, particularly the mitochondrial isoform ALDH2, this compound allows for the controlled accumulation of endogenous and exogenous aldehydes, enabling detailed study of their downstream pathological effects. These protocols are designed for researchers in cellular biology, toxicology, and drug development seeking to understand the role of reactive aldehydes in various disease models.

Introduction to Aldehyde Toxicity and the Role of ALDH

Reactive aldehyde species (RASP) are highly reactive electrophilic molecules generated from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants and alcohol metabolism.[1][2][3][4] These molecules, including acetaldehyde and 4-hydroxynonenal (4-HNE), can form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately cell death.[5][6] The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly ALDH2, plays a crucial role in detoxifying these aldehydes by oxidizing them to their corresponding carboxylic acids.[3] Inhibition of ALDH2, therefore, provides a valuable tool to study the pathological consequences of aldehyde accumulation.[7]

This compound is a 4-nitroimidazole derivative that acts as a strong and long-lasting inhibitor of aldehyde dehydrogenase.[7][8] Its use in a cellular context allows for the amplification of aldehyde-induced effects, making it an excellent tool for studying the molecular mechanisms of aldehyde toxicity.

Data Presentation

Table 1: Potency of Common ALDH Inhibitors

This table provides a comparison of the inhibitory potency of this compound and other commonly used ALDH inhibitors. This data is essential for determining the appropriate concentration range for in vitro experiments.

InhibitorTarget ALDH Isoform(s)Reported IC50 / KiCell PermeabilityReference(s)
This compound ALDH2Potent inhibitor (specific IC50/Ki in cells not widely reported)Expected to be cell-permeable[7][8]
Daidzin ALDH2 (selective)Kᵢ = 40 nM (human ALDH-I)Yes[9][10]
Disulfiram ALDH1 and ALDH2 (non-selective)Irreversible inhibitorYes[11][12][13]
DEAB Pan-ALDH inhibitorCommonly used as a control in Aldefluor assayYes[8]
Table 2: Cellular Effects of ALDH Inhibition and Aldehyde Accumulation

This table summarizes the expected cellular consequences of treating cells with an ALDH inhibitor like this compound in the presence of an aldehyde or its precursor.

Cellular ProcessEndpoint MeasuredExpected Effect of ALDH InhibitionCommon Assay(s)Reference(s)
Cytotoxicity Cell Viability (e.g., % of control)Increased cell deathMTT, MTS, CellTiter-Glo®, Trypan Blue exclusion[14][15]
Apoptosis Caspase-3/7 activity, Annexin V stainingIncreased apoptosisFluorometric or colorimetric caspase assays, Flow cytometry[2][14][16][17][18]
Oxidative Stress Reactive Oxygen Species (ROS) levelsIncreased ROS productionDCFDA, DHE, MitoSOX™ Red staining[19][20]
Inflammatory Signaling NF-κB activation, cytokine productionIncreased inflammationLuciferase reporter assays, Western blot for p-IκBα, ELISA for cytokines[1][5][21][22]
DNA Damage DNA adducts, double-strand breaksIncreased DNA damageComet assay, γH2AX staining[5][6]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Seed cells in appropriate plates treatment Treat with this compound +/- Aldehyde Precursor cell_culture->treatment incubation Incubate for desired time treatment->incubation viability Cytotoxicity Assay (MTT/MTS) incubation->viability apoptosis Apoptosis Assay (Caspase-3) incubation->apoptosis ros Oxidative Stress Assay (DCFDA) incubation->ros nfkb NF-κB Activation Assay incubation->nfkb data_quant Quantify Results viability->data_quant apoptosis->data_quant ros->data_quant nfkb->data_quant interpretation Interpret Data data_quant->interpretation

Caption: Experimental workflow for studying aldehyde toxicity using this compound.

nfkb_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldehyde Increased Aldehydes (due to this compound) ros Increased ROS aldehyde->ros ikk IKK Complex ros->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Ubiquitination nfkb_inactive NF-κB (p65/p50) ikb->nfkb_inactive Inhibition nfkb_active Active NF-κB nfkb_inactive->nfkb_active Release nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna κB DNA sites nfkb_nuc->dna Binding gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->gene_exp Transcription

Caption: Aldehyde-induced NF-κB signaling pathway.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific cell lines and experimental conditions. As specific in-vitro data for this compound is limited, the provided concentrations are starting points based on the known potency of other ALDH inhibitors. A dose-response curve should be generated for this compound in your specific cell model.

Protocol 1: Determination of ALDH Activity in Cell Lysates

This protocol measures the enzymatic activity of ALDH in cell lysates to confirm the inhibitory effect of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford or BCA protein assay kit

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.8

  • NAD⁺ solution: 10 mM in Assay Buffer

  • Aldehyde substrate solution (e.g., 10 mM propionaldehyde or acetaldehyde in Assay Buffer)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using cell lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the following to each well:

      • Cell lysate (20-50 µg of total protein)

      • NAD⁺ solution (to a final concentration of 1 mM)

      • This compound dilution or vehicle control (DMSO)

      • Assay Buffer to a final volume of 180 µL.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the aldehyde substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 340 nm every minute for 10-20 minutes. This corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of ALDH inhibition against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Assessment of Aldehyde-Induced Cytotoxicity

This protocol uses the MTT assay to quantify the effect of this compound on cell viability in the presence of an aldehyde precursor.

Materials:

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aldehyde or aldehyde precursor (e.g., ethanol for acetaldehyde generation) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment media containing various concentrations of this compound with and without a fixed concentration of the aldehyde precursor. Include vehicle controls.

    • Remove the old media and add 100 µL of the treatment media to each well.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media and MTT only).

    • Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Measurement of Apoptosis using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to aldehyde accumulation.

Materials:

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer (provided in the kit or similar)

  • This compound and aldehyde/precursor treatment as in Protocol 2

  • 96-well black or clear plate (depending on the assay)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in a 6-well or 96-well plate with this compound and the aldehyde precursor for the desired time (e.g., 12-24 hours).

    • Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.[2][14][16][17][18]

    • Determine the protein concentration of the lysates.

  • Caspase-3 Assay:

    • Add an equal amount of protein from each lysate to the wells of the assay plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer as per the kit protocol.[2][14][16][17][18]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA).

  • Data Analysis:

    • Normalize the readings to the protein concentration.

    • Express the results as fold change relative to the vehicle-treated control.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • This compound and aldehyde/precursor treatment as in Protocol 2

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells in a 96-well plate with this compound and the aldehyde precursor for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • DCFDA Staining:

    • Remove the treatment media and wash the cells once with warm HBSS.

    • Add 100 µL of HBSS containing 10-20 µM DCFDA to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells once with warm HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm) or visualize under a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence from unstained cells.

    • Express the results as a percentage of the control or as relative fluorescence units (RFU).

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular consequences of aldehyde accumulation. By potently inhibiting ALDH2, it allows researchers to probe the intricate signaling pathways and toxicological effects of reactive aldehydes. The protocols and data presented here provide a framework for designing and executing experiments to elucidate the role of aldehyde toxicity in various cellular models and disease states. Proper optimization of inhibitor concentrations and treatment times for each specific cell type and aldehyde will be critical for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Assessing the stability of Nitrefazole in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Nitrefazole in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a buffer for this compound stability studies?

A1: The selection of an appropriate buffer is critical for accurately assessing the stability of this compound. Key factors to consider include:

  • pH of the Buffer: The stability of nitroimidazole compounds, like this compound, is often pH-dependent. It is crucial to select buffers that cover a range of pH values (acidic, neutral, and alkaline) to determine the optimal pH for stability.

  • Buffer Species: The chemical nature of the buffer components can influence the degradation rate. Common pharmaceutical buffers include phosphate, acetate, and citrate.[1][2] It is advisable to test different buffer systems to identify any potential catalytic or protective effects on this compound.

  • Ionic Strength: The ionic strength of the buffer can affect reaction kinetics. It is important to maintain a consistent ionic strength across different buffer conditions to ensure comparability of the results.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, also known as stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][4] This is crucial for:

  • Identifying Potential Degradants: It helps to identify the likely degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, light, heat).[3][5]

  • Elucidating Degradation Pathways: Understanding how this compound degrades helps in developing a more stable formulation.[1][5]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate an analytical method (e.g., HPLC) that can accurately measure the amount of this compound in the presence of its degradants.[1]

Q3: At what pH is this compound expected to be most stable?

A3: While specific stability data for this compound is not extensively available, studies on related nitroimidazole compounds, such as metronidazole, can provide some guidance. Metronidazole exhibits maximum stability in the pH range of 3.9 to 6.6, with the highest stability observed at pH 5.6.[6] It is plausible that this compound will exhibit a similar stability profile, with optimal stability in a mildly acidic to neutral pH range. However, experimental verification is essential.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation of this compound observed in all tested buffers. The inherent instability of the molecule under the experimental conditions.- Re-evaluate the storage temperature and protect the samples from light. - Consider using antioxidants if oxidative degradation is suspected. - Shorten the time points for sample analysis to capture the initial degradation kinetics more accurately.
Inconsistent or variable results in stability testing. - Issues with the analytical method, such as poor resolution between this compound and its degradation products. - Inconsistent sample preparation or handling. - Fluctuation in storage conditions (temperature and humidity).[7]- Re-validate the stability-indicating analytical method to ensure it is robust and can separate all relevant peaks. - Standardize all sample preparation and handling procedures. - Ensure that the stability chambers are properly calibrated and maintained to provide consistent environmental conditions.
Precipitation of this compound in the buffer solution. - The concentration of this compound exceeds its solubility in the chosen buffer at a specific pH or temperature. - The buffer components may be interacting with this compound, leading to precipitation.- Determine the solubility of this compound in each buffer at the intended experimental temperature before initiating the stability study. - Consider using a co-solvent if solubility is a persistent issue, but ensure the co-solvent does not interfere with the stability of this compound or the analytical method. - Test alternative buffer systems.
Unexpected peaks appearing in the chromatogram. - Formation of new degradation products. - Interaction between this compound and buffer components or excipients. - Contamination of the sample or mobile phase.- Conduct a forced degradation study to identify all potential degradation products.[1] - Perform compatibility studies between this compound and the buffer components. - Ensure proper cleaning of all glassware and use high-purity solvents and reagents.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Different Buffers at 40°C/75% RH

Buffer (0.1 M)pHInitial Assay (%)1 Month Assay (%)3 Months Assay (%)
Acetate Buffer4.5100.098.595.2
Phosphate Buffer5.5100.099.297.8
Phosphate Buffer7.4100.096.190.5
Borate Buffer9.0100.085.372.1

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Samples
  • Buffer Preparation:

    • Prepare 0.1 M solutions of acetate buffer (pH 4.5), phosphate buffer (pH 5.5 and 7.4), and borate buffer (pH 9.0).

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • This compound Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Sample Preparation:

    • Dilute the this compound stock solution with each of the prepared buffer solutions to a final concentration of 100 µg/mL.

    • Transfer the solutions into clean, labeled vials, ensuring a consistent headspace.

    • Store the vials in a stability chamber at the desired conditions (e.g., 40°C/75% RH).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 3 months) for analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 320 nm).

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine the retention time and peak area.

    • Inject the samples withdrawn from the stability study.

    • Quantify the amount of this compound remaining in each sample by comparing the peak area with that of the standard.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

Nitrefazole_Degradation_Pathway This compound This compound (2-methyl-4-nitro-1-(4-nitrophenyl)imidazole) Hydrolysis_Acid Acidic Hydrolysis (e.g., 0.1 M HCl) This compound->Hydrolysis_Acid Slow Hydrolysis_Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) This compound->Hydrolysis_Base Fast Oxidation Oxidation (e.g., 3% H2O2) This compound->Oxidation Moderate Photolysis Photolysis (UV/Vis light) This compound->Photolysis Slow DP1 Degradation Product 1 (Hydroxylation of imidazole ring) Hydrolysis_Acid->DP1 DP3 Degradation Product 3 (Cleavage of imidazole ring) Hydrolysis_Base->DP3 DP2 Degradation Product 2 (Reduction of nitro group) Oxidation->DP2 Photolysis->DP1

Caption: Plausible degradation pathways of this compound under forced degradation conditions.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation Buffer_Prep Prepare Buffer Solutions (pH 4.5, 5.5, 7.4, 9.0) Sample_Dilution Dilute Stock in Buffers Buffer_Prep->Sample_Dilution Nitrefazole_Sol Prepare this compound Stock Solution Nitrefazole_Sol->Sample_Dilution Storage Store Samples at 40°C / 75% RH Sample_Dilution->Storage Sampling Withdraw Samples at Time Points (0, 1, 3 months) Storage->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Eval Calculate % Assay and Identify Degradants HPLC_Analysis->Data_Eval

Caption: Experimental workflow for assessing the stability of this compound in different buffers.

References

Identifying and mitigating Nitrefazole off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Nitrefazole.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a 4-nitroimidazole derivative that acts as a potent and long-lasting inhibitor of aldehyde dehydrogenase (ALDH).[1] Like other nitroimidazole compounds, its mechanism is thought to involve the reduction of its nitro group in low-oxygen (hypoxic) environments, leading to the formation of reactive intermediates that can covalently modify and damage cellular components, including DNA and proteins.[2][3]

Q2: I'm observing a cellular phenotype that is inconsistent with aldehyde dehydrogenase inhibition. Could this be an off-target effect?

A2: It is possible. While the primary target of this compound is ALDH, unexpected phenotypes could arise from off-target interactions. However, it is also crucial to consider the downstream consequences of on-target ALDH inhibition. Inhibition of ALDH can lead to an accumulation of toxic aldehydes, which can induce DNA damage and cellular stress, potentially mimicking off-target effects.[4] It is recommended to perform a series of validation experiments to distinguish between on-target and off-target effects.

Q3: What are some potential, unconfirmed off-target effects of nitroimidazole compounds like this compound?

A3: While specific off-target proteins for this compound are not well-documented, studies on other nitroimidazoles suggest potential off-target activities. These can include disruption of the cellular redox system and binding to proteins involved in the thioredoxin-mediated redox network.[5] Additionally, some small molecules can accumulate in cellular compartments like lysosomes, leading to unexpected effects on processes like cholesterol metabolism.[6]

Q4: How can I experimentally determine if the effects I'm seeing are off-target?

A4: A multi-pronged approach is recommended. This can include performing a dose-response curve to compare the potency of the observed phenotype with the potency of on-target (ALDH) engagement. A significant discrepancy may suggest an off-target effect. Using a structurally unrelated inhibitor of the same target can also be informative; if the phenotype is not replicated, it is likely an off-target effect of this compound. Furthermore, rescue experiments involving the overexpression of the intended target (ALDH) can help confirm on-target activity.

Q5: Are there computational methods to predict potential off-target interactions of this compound?

A5: Yes, computational approaches, often referred to as in silico or predictive toxicology, can be valuable in identifying potential off-target interactions.[7][8] These methods use the chemical structure of a small molecule to predict its binding affinity to a wide range of proteins. Techniques like Similarity Ensemble Approach (SEA), machine learning models, and quantitative structure-activity relationship (QSAR) analysis can provide a list of putative off-target candidates for further experimental validation.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Concentrations Required for ALDH Inhibition
Possible Cause Troubleshooting Steps Expected Outcome
On-target toxicity due to aldehyde accumulation 1. Measure intracellular levels of toxic aldehydes (e.g., 4-HNE) following this compound treatment. 2. Co-treat cells with an aldehyde scavenger.1. Increased aldehyde levels correlating with this compound concentration. 2. Partial or complete rescue of cell viability.
Off-target toxicity 1. Perform a counter-screen using a cell line that does not express the specific ALDH isoform targeted by this compound. 2. Use chemical proteomics to identify proteins that bind to this compound. 3. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).1. If toxicity persists, it is likely due to off-target effects. 2. Identification of potential off-target proteins. 3. Identification of interactions with known toxicity-mediating proteins.
Issue 2: Observed Phenotype is Not Rescued by Overexpression of the Target ALDH Isoform
Possible Cause Troubleshooting Steps Expected Outcome
Off-target effect 1. Validate the overexpression of the ALDH isoform by Western blot or qPCR. 2. Use a structurally distinct ALDH inhibitor to see if it recapitulates the phenotype. 3. Perform a thermal shift assay (CETSA) to confirm that this compound is not engaging an unknown target.1. Confirmation of successful overexpression. 2. If the phenotype is not replicated, it points towards an off-target effect of this compound. 3. A thermal shift in a protein other than ALDH would indicate an off-target interaction.
Complex on-target signaling 1. Investigate downstream signaling pathways affected by ALDH inhibition and aldehyde accumulation (e.g., DNA damage response, oxidative stress pathways).1. Identification of signaling pathway perturbations consistent with on-target activity.

Experimental Protocols

Protocol 1: Quantification of Intracellular Aldehydes
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Aldehyde Measurement: Use a commercially available colorimetric or fluorometric assay kit to measure the levels of specific aldehydes, such as 4-hydroxynonenal (4-HNE), in the cell lysates.

  • Data Analysis: Normalize the aldehyde levels to the total protein concentration in each sample. Compare the aldehyde levels in this compound-treated cells to the vehicle control.

Protocol 2: Chemical Proteomics for Off-Target Identification
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin) for enrichment.

  • Cell Treatment and Lysis: Treat cells with the this compound probe. Lyse the cells under conditions that preserve protein-ligand interactions.

  • Enrichment of Target Proteins: Use streptavidin-coated beads to pull down the biotin-tagged this compound probe along with its binding proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample to identify specific binding partners of this compound.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Unexpected Phenotype observe_phenotype Observe Unexpected Cellular Phenotype dose_response Perform Dose-Response (Phenotype vs. On-Target) observe_phenotype->dose_response discrepancy Significant Potency Discrepancy? dose_response->discrepancy off_target_hypothesis Hypothesize Off-Target Effect discrepancy->off_target_hypothesis Yes on_target_investigation Investigate Downstream On-Target Signaling discrepancy->on_target_investigation No structurally_unrelated Use Structurally Unrelated Inhibitor of Same Target off_target_hypothesis->structurally_unrelated phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated confirm_off_target Strong Evidence for Off-Target Effect phenotype_replicated->confirm_off_target No rescue_experiment Perform Target Overexpression Rescue phenotype_replicated->rescue_experiment Yes rescue_successful Phenotype Rescued? rescue_experiment->rescue_successful rescue_successful->confirm_off_target No confirm_on_target Strong Evidence for On-Target Effect rescue_successful->confirm_on_target Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_pathway Potential On-Target vs. Off-Target Mechanisms of this compound cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound aldh Aldehyde Dehydrogenase (ALDH) This compound->aldh Inhibits unknown_protein Unknown Protein X This compound->unknown_protein Binds to aldehyde_accumulation Toxic Aldehyde Accumulation aldh->aldehyde_accumulation Leads to dna_damage DNA Damage aldehyde_accumulation->dna_damage cell_stress Cellular Stress aldehyde_accumulation->cell_stress altered_pathway Altered Signaling Pathway Y unknown_protein->altered_pathway unexpected_phenotype Unexpected Phenotype altered_pathway->unexpected_phenotype

Caption: On-target vs. potential off-target mechanisms.

References

Common experimental pitfalls in Nitrefazole research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrefazole research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 4-nitroimidazole derivative.[1] Like other nitroimidazoles, it acts as a prodrug. In anaerobic or microaerophilic environments, such as those found in certain protozoa and bacteria, the nitro group of this compound is reduced by electron transfer proteins. This reduction process forms reactive nitroso and hydroxylamine intermediates that are cytotoxic. These intermediates can covalently bind to and damage DNA, leading to strand breakage and inhibiting nucleic acid synthesis, ultimately causing cell death.[][3]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: There are several potential reasons for a lack of cellular response:

  • Oxygen Levels: The activation of this compound is dependent on a low-oxygen environment. Ensure your cell culture conditions are sufficiently anaerobic or microaerophilic to allow for the reduction of the nitro group. Aerobic cells will not activate the drug effectively.[]

  • Drug Stability: this compound, like other nitroimidazoles, can be sensitive to light and pH.[4][5] Ensure the compound has been stored correctly and that the prepared solutions are fresh. Degradation can lead to a loss of activity.

  • Cell Line Resistance: The target cells may possess intrinsic or acquired resistance mechanisms. This could involve altered expression of the reducing enzymes required for drug activation or enhanced DNA repair mechanisms.

  • Incorrect Concentration: The concentrations used may be too low to elicit a response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: I am observing high variability between my experimental replicates. What could be the cause?

A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure that cells are evenly suspended before seeding to avoid clumps and to ensure a uniform cell number across all wells.[6]

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Inconsistent Drug Addition: Ensure that the addition of this compound to each well is done consistently and at the same time point.

  • Assay Timing: The timing of the assay endpoint can be critical. Ensure that you are measuring the cellular response during the optimal window.[6]

Q4: How should I prepare and store this compound stock solutions?

A4: Due to limited specific data on this compound, general guidelines for nitroimidazoles should be followed. It is recommended to dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound in Culture Medium
Possible Cause Suggested Solution
Low aqueous solubility. Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Precipitation upon dilution. Warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
Interaction with media components. Some components of serum or media supplements can interact with the compound. Try reducing the serum concentration if your cell line can tolerate it, or test different types of media.
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Suggested Solution
Interference of this compound with the assay chemistry. Run a control experiment with this compound in cell-free medium to check if the compound directly reacts with the assay reagents. If it does, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®).
Toxicity of the assay reagent itself. Some viability dyes can be toxic to cells, especially with prolonged incubation times. Optimize the incubation time and reagent concentration to minimize toxicity.[6]
Incorrect cell density. Ensure that the cells are in their exponential growth phase at the time of the assay.[6] Seeding too few or too many cells can lead to unreliable results.
Problem 3: Challenges in In Vivo Studies
Possible Cause Suggested Solution
Poor bioavailability. The formulation and route of administration can significantly impact the bioavailability of the compound. Consider formulation strategies like co-crystallization to improve solubility and dissolution.[7]
Rapid metabolism. Nitroimidazoles are metabolized in the liver.[8] This can lead to a short half-life in vivo. Pharmacokinetic studies are essential to determine the dosing regimen required to maintain therapeutic concentrations.
Discrepancy between acute and chronic infection models. The efficacy of nitroheterocyclic drugs can differ between acute and chronic stages of an infection.[9] It is important to test the compound in models that are most relevant to the clinical indication.

Quantitative Data Summary

The following tables provide hypothetical examples of the types of quantitative data that are crucial for this compound research. Actual values must be determined empirically for each specific experimental system.

Table 1: Hypothetical IC50 Values of this compound against Various Anaerobic Pathogens

Organism IC50 (µM) Assay Conditions
Trichomonas vaginalis0.5 - 2.048h incubation, anaerobic chamber
Giardia lamblia1.0 - 5.072h incubation, microaerophilic conditions
Entamoeba histolytica2.0 - 10.048h incubation, anaerobic chamber
Bacteroides fragilis5.0 - 25.024h incubation, anaerobic broth dilution

Table 2: Example Stability Profile of this compound in Solution (100 µM)

Condition Solvent % Remaining after 24h
4°C, protected from lightPBS98%
25°C, protected from lightPBS85%
25°C, exposed to lightPBS60%
37°C, in cell culture mediumDMEM + 10% FBS75%

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare Inoculum: Culture the anaerobic bacteria to the mid-logarithmic phase in a suitable broth medium. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the anaerobic broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate in an anaerobic chamber at 37°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assessment using an ATP-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, and if applicable, microaerophilic or anaerobic conditions) for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Normalize the data to the untreated control wells and plot the results to determine the IC50 value.

Visualizations

Nitrefazole_Mechanism_of_Action cluster_environment Anaerobic/Microaerophilic Environment cluster_cellular_effect Cellular Effect This compound (Prodrug) This compound (Prodrug) Reduction_of_Nitro_Group Reduction of Nitro Group (e.g., by Ferredoxin) This compound (Prodrug)->Reduction_of_Nitro_Group e- Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reduction_of_Nitro_Group->Reactive_Intermediates Activation DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Covalent Binding Inhibition_of_Synthesis Inhibition of Nucleic Acid Synthesis DNA_Damage->Inhibition_of_Synthesis Leads to Cell_Death Cell Death Inhibition_of_Synthesis->Cell_Death Results in Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Compound Verify Compound Integrity: - Proper Storage? - Fresh Solution? - Solubility Issues? Start->Check_Compound Check_Cells Assess Cell Health: - Contamination? - Correct Passage Number? - Optimal Growth Phase? Start->Check_Cells Check_Protocol Review Experimental Protocol: - Correct Concentrations? - Consistent Timing? - Appropriate Controls? Start->Check_Protocol Check_Compound->Check_Protocol Check_Cells->Check_Protocol Check_Assay Validate Assay Performance: - Instrument Settings OK? - Reagent Interference? - Assay Sensitivity? Check_Protocol->Check_Assay Analyze_Data Re-analyze Data: - Correct Normalization? - Statistical Test Appropriate? Check_Assay->Analyze_Data Outcome Identify & Resolve Issue Analyze_Data->Outcome

References

Technical Support Center: Troubleshooting Inconsistent Results in Nitrefazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Nitrefazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 4-nitroimidazole derivative. Its primary known mechanism of action is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of various aldehydes. Like other nitroimidazoles, its activity is also linked to the generation of reactive nitrogen species under reductive conditions, which can lead to cellular stress and damage to macromolecules like DNA.

Q2: My IC50 value for this compound in an ALDH inhibition assay varies between experiments. What are the potential causes?

A2: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors:

  • Compound Stability and Solubility: this compound, like other nitroaromatic compounds, can be sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Solubility issues in your assay buffer can also result in a lower effective concentration.

  • Enzyme Activity Variation: The activity of the ALDH enzyme itself can vary between batches or with storage time. Ensure you are using a consistent source and concentration of the enzyme.

  • Substrate Concentration: The concentration of the aldehyde substrate can significantly impact the apparent IC50 value, especially in cases of mixed or non-competitive inhibition.

  • Incubation Times: Inconsistent pre-incubation of the enzyme with the inhibitor or variable reaction times will lead to variability.

Q3: I am observing high background noise in my fluorescence-based ALDH inhibition assay. What can I do?

A3: High background in fluorescence assays can be caused by:

  • Intrinsic Compound Fluorescence: this compound itself might possess fluorescent properties at the excitation and emission wavelengths of your assay. It is crucial to run controls containing only the compound in the assay buffer to quantify its intrinsic fluorescence.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from microbial or chemical contamination.

  • Non-specific Binding: At higher concentrations, compounds can aggregate and cause light scattering, leading to artificially high readings. Consider reducing the compound concentration or using a detergent like Tween-20 in your assay buffer.

Q4: How should I prepare and store this compound stock solutions to ensure consistency?

A4: For optimal stability, prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light. When preparing working solutions, ensure the final concentration of the organic solvent in your assay is low (typically <1%) to prevent solvent-induced artifacts.

Q5: My results in cell-based assays are not reproducible. What are some common pitfalls?

A5: Inconsistent results in cell-based assays can be due to:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell density can alter the effective drug concentration per cell.

  • "Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Compound Stability in Media: Assess the stability of this compound in your cell culture media over the duration of the experiment, as it may degrade or interact with media components.

Troubleshooting Guides

Issue 1: Inconsistent ALDH Enzyme Inhibition
Symptom Potential Cause Recommended Solution
Variable IC50 values Compound degradationPrepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions protected from light at -20°C or below.
Inconsistent enzyme activityStandardize the enzyme concentration and pre-incubation time. Use a fresh enzyme preparation or a new batch if activity is suspect.
Substrate or cofactor variabilityUse high-purity, fresh substrate and NAD(P)+ solutions. Ensure consistent concentrations across all assays.
Low or no inhibition Incorrect assay conditionsVerify the pH of the assay buffer. Optimize enzyme and substrate concentrations.
Compound precipitationCheck the solubility of this compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
Inhibition decreases at higher concentrations Compound aggregation or off-target effectsTest a wider range of concentrations. Consider dynamic light scattering to check for aggregation. The inhibitor might have a complex binding mode.
Issue 2: Variable Results in Cell-Based Assays
Symptom Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during plating.
Edge effectsDo not use the outer wells of the microplate for samples. Fill them with sterile media or PBS.
Pipetting errorsCalibrate pipettes regularly and use appropriate pipetting techniques.
Unexpected cytotoxicity or lack of effect Reductive bioactivation variabilityThe cytotoxic effects of nitroimidazoles can depend on the cellular redox state. Ensure consistent oxygen levels in your cell culture incubator.
Off-target effectsThis compound may have effects beyond ALDH inhibition. Consider control experiments to assess general cellular stress.
Cell line instabilityUse cells from a consistent, low-passage number stock.

Experimental Protocols

Protocol 1: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol is a general guideline for a fluorescence-based ALDH inhibition assay.

Materials:

  • Recombinant human ALDH enzyme

  • This compound

  • Aldehyde substrate (e.g., propionaldehyde)

  • NAD+

  • Assay Buffer: 50 mM HEPES or sodium pyrophosphate, pH 8.0, with 0.01% Tween-20

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO.

    • Prepare working solutions of ALDH enzyme, aldehyde substrate, and NAD+ in assay buffer. The final concentrations will need to be optimized for your specific enzyme and substrate.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control) to the appropriate wells.

    • Add 88 µL of the ALDH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of a solution containing both the aldehyde substrate and NAD+ to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) kinetically over 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.

    • Normalize the velocities to the DMSO control and plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a common fluorescent probe to measure changes in cellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFDA)

  • Cell culture medium

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with the ROS-sensitive probe in serum-free medium according to the manufacturer's instructions (e.g., 5-10 µM DCFDA for 30 minutes at 37°C).

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh PBS or phenol red-free medium to the wells.

    • Measure the fluorescence using a plate reader (Excitation/Emission appropriate for the probe) or analyze the cells by flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold change in ROS production.

Protocol 3: Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Materials:

  • Cells treated with this compound

  • Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • DNA stain (e.g., SYBR Green)

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with molten low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization:

    • Neutralize and stain the slides with a fluorescent DNA dye.

    • Visualize the comets using a fluorescence microscope and capture images.

  • Data Analysis:

    • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment. Compare the results from treated cells to untreated controls.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Troubleshooting prep_compound Prepare this compound Stock (DMSO) treatment Treat Cells/Enzyme with this compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment prep_reagents Prepare Assay Buffers & Reagents aldh_assay ALDH Inhibition Assay prep_reagents->aldh_assay ros_assay ROS Production Assay prep_reagents->ros_assay dna_damage_assay DNA Damage Assay (Comet) prep_reagents->dna_damage_assay incubation Incubate for Defined Period treatment->incubation incubation->aldh_assay incubation->ros_assay incubation->dna_damage_assay data_analysis Data Analysis (IC50, Fold Change) aldh_assay->data_analysis ros_assay->data_analysis dna_damage_assay->data_analysis troubleshoot Troubleshoot Inconsistent Results data_analysis->troubleshoot

Caption: A typical experimental workflow for investigating the effects of this compound.

signaling_pathway Proposed Mechanism of Action for this compound cluster_direct Direct Inhibition cluster_indirect Reductive Activation & Cellular Stress This compound This compound aldh Aldehyde Dehydrogenase (ALDH) This compound->aldh Inhibits reductases Nitroreductases This compound->reductases Reduced by aldehyde Aldehydes carboxylic_acid Carboxylic Acids aldehyde->carboxylic_acid Metabolized by ALDH reactive_species Reactive Nitrogen Species reductases->reactive_species Generates cellular_stress Oxidative/Cellular Stress reactive_species->cellular_stress dna_damage DNA Damage cellular_stress->dna_damage

Caption: The dual mechanism of this compound: direct enzyme inhibition and cellular stress.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_checks Initial Checks cluster_solutions Solutions start Inconsistent Results Observed check_compound Compound Integrity? (Storage, Solubility) start->check_compound check_reagents Reagent Quality? (Freshness, Contamination) start->check_reagents check_cells Cell Health & Consistency? (Passage, Density) start->check_cells check_protocol Protocol Adherence? (Pipetting, Timing) start->check_protocol new_compound Use Fresh Compound Stock check_compound->new_compound new_reagents Prepare Fresh Reagents check_reagents->new_reagents new_cells Use Low Passage Cells check_cells->new_cells optimize_protocol Optimize & Standardize Protocol check_protocol->optimize_protocol

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

Impact of Nitrefazole on cell viability and cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving Nitrefazole, focusing on its impact on cell viability and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for nitroimidazole compounds like this compound?

A: The cytotoxic effect of nitroimidazole drugs is primarily dependent on the bioreductive activation of their nitro group.[1] This process occurs selectively under hypoxic (low oxygen) conditions, which are common in solid tumors.[2][3] The reduction generates reactive intermediates, such as nitro radicals, that can induce cellular damage.[1][4]

Q2: What are the main cellular targets of activated this compound?

A: The reactive metabolites generated from this compound's activation can interact with multiple cellular macromolecules. The primary target is often DNA, where the metabolites can cause strand breakage, leading to the inhibition of nucleic acid synthesis and ultimately cell death.[4][5] Other potential effects include the covalent binding to cellular proteins and the depletion of intracellular thiols like glutathione.[2][5]

Q3: Why are hypoxic conditions critical for the activity of this compound?

A: The selective toxicity of nitroimidazoles relies on the reduction of the nitro group, a process that happens efficiently in the low-oxygen environment of anaerobic cells or hypoxic tumor regions.[3][4] In the presence of oxygen (normoxic conditions), the reactive nitro radical can be re-oxidized back to its original form, which is a detoxification reaction that prevents the drug from accumulating and exerting its cytotoxic effect.[5]

Q4: Which assays are commonly used to measure cell viability and cytotoxicity after this compound treatment?

A: A variety of assays can be used to assess cellular health. Common methods include colorimetric assays like the MTT, MTS, and XTT assays, which measure the metabolic activity of viable cells.[6][7][8] Dye exclusion assays, such as trypan blue, and fluorescence-based methods that assess membrane integrity (e.g., using propidium iodide) are also widely used.[7][8]

Data on Nitroimidazole Cytotoxicity

While extensive public data on this compound's IC50 values are limited, the following tables provide context on the cytotoxic potential of related nitroimidazole compounds and an illustrative example for this compound.

Table 1: Illustrative IC50 Values for this compound in Cancer Cell Lines

(Note: The following data are hypothetical examples for illustrative purposes.)

Cell LineCancer TypeConditionIllustrative IC50 (µM)
HT-29Colon CarcinomaNormoxia (>18% O₂)>200
HT-29Colon CarcinomaHypoxia (<1% O₂)25
A549Lung CarcinomaNormoxia (>18% O₂)>200
A549Lung CarcinomaHypoxia (<1% O₂)45
MCF-7Breast AdenocarcinomaNormoxia (>18% O₂)>200
MCF-7Breast AdenocarcinomaHypoxia (<1% O₂)60

Table 2: Published Cytotoxicity Data for Other Nitroimidazoles

CompoundCell LineAssay TypeObservationReference
MetronidazoleTK6MTT>50% cytotoxicity observed at 500 µM and 1000 µM[9]
IAZA / FAZAHead & Neck Cancer CellsCVSSelectively affect the viability of oxygen-starved cells[2]

Experimental Protocols

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[10][11]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light[10]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[6]

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in fresh culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[12]

    • Include control wells: "medium only" for blank measurements and "cells with vehicle" as the negative control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[6][12]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. Visually inspect for the formation of purple precipitate in the cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[12]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10][12]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[10][11]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise.[11]

    • Read the plate within 1 hour of adding the solubilization solution.[10]

Visualized Workflows and Pathways

G cluster_workflow MTT Assay Experimental Workflow A 1. Plate Cells (1x10^4 cells/well) B 2. Incubate (24h, 37°C) A->B C 3. Treat with this compound (Varying Concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability, IC50) H->I

Caption: A standard experimental workflow for assessing this compound's cytotoxicity using the MTT assay.

G cluster_pathway General Mechanism of Nitroimidazole Cytotoxicity This compound This compound (Prodrug) Activation Bioreductive Activation This compound->Activation Radical Reactive Nitro Radical Anion Intermediate Activation->Radical Hypoxia Hypoxia (<2% O2) (e.g., in Tumors) Hypoxia->Activation Required for DNA DNA Damage (Strand Breaks) Radical->DNA Protein Protein Adducts Radical->Protein Death Cytotoxicity & Cell Death DNA->Death Protein->Death G cluster_troubleshooting Troubleshooting Logic for Viability Assays Start Unexpected Results? P1 High Variability between Replicates Start->P1 P2 Low Signal in Control Wells Start->P2 P3 High Background in Blank Wells Start->P3 S1a Solution: - Mix cell suspension well - Calibrate pipettes P1->S1a Cause: Inconsistent Seeding/ Pipetting S1b Solution: - Avoid 'edge effect' - Use inner wells only P1->S1b Cause: Evaporation S2a Solution: - Optimize cell seeding density P2->S2a Cause: Too Few Cells S2b Solution: - Increase incubation time - Use fresh reagents P2->S2b Cause: Short Incubation/ Reagent Issue S3a Solution: - Use phenol red-free media for assay step P3->S3a Cause: Media Interference S3b Solution: - Check for contamination - Use sterile technique P3->S3b Cause: Contamination

References

Strategies to minimize non-specific binding of Nitrefazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrefazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding during experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

High non-specific binding of this compound can lead to inaccurate experimental results, particularly in enzyme inhibition assays such as those for aldehyde dehydrogenase (ALDH). The following guide provides a systematic approach to troubleshoot and minimize these effects.

Q1: I am observing high background signal in my ALDH inhibition assay, suggesting non-specific binding of this compound. What are the first steps to address this?

A1: High background signal is a common indicator of non-specific binding. The initial steps should focus on optimizing your assay buffer and experimental setup.

  • Buffer Composition: The pH and ionic strength of your buffer can significantly influence non-specific interactions.[1][2]

    • pH: Ensure the pH of your assay buffer is optimal for both the enzyme (ALDH) and to minimize charge-based interactions with this compound. A buffer pH of 7.5 to 8.0 is often used for ALDH assays.[3][4]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help shield electrostatic interactions that may contribute to non-specific binding.[2]

  • Inclusion of Blocking Agents: Incorporating blocking agents into your assay buffer is a crucial step.

    • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can prevent this compound from binding to non-target proteins and surfaces of your assay plates. A starting concentration of 0.1% to 1% (w/v) is recommended.[1][5]

    • Non-ionic Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions, which may be a factor in this compound's non-specific binding due to its likely hydrophobic nature.[1] Start with a concentration of 0.01% to 0.05% (v/v).

Q2: I've adjusted my buffer and added BSA, but non-specific binding is still an issue. What other factors should I consider?

A2: If initial optimizations are insufficient, consider the following factors related to your experimental protocol and reagents:

  • Purity of this compound: Ensure the purity of your this compound stock. Impurities could contribute to off-target effects.

  • Washing Steps: Inadequate washing can leave unbound this compound, contributing to high background. Increase the volume and/or number of wash steps with an appropriate wash buffer, which may also contain a low concentration of a non-ionic detergent.

  • Incubation Times: Optimize incubation times to allow for sufficient specific binding without promoting excessive non-specific interactions. Time-course experiments can help determine the optimal duration.

  • Enzyme and Substrate Concentrations: Ensure you are using the optimal concentrations of ALDH and its substrate. Titration experiments can help determine the appropriate concentrations for your specific assay conditions.[6]

Q3: Could the type of assay plate I'm using contribute to non-specific binding of this compound?

A3: Yes, the surface of the microplate can be a source of non-specific binding. If you suspect this is the case, consider the following:

  • Plate Material: Polystyrene plates are common, but some compounds may exhibit lower non-specific binding to polypropylene plates.

  • Pre-treatment of Plates: Pre-treating the plates with a blocking buffer containing agents like BSA can help to saturate non-specific binding sites on the plastic surface before adding your experimental components.

Frequently Asked Questions (FAQs)

Q: What is the likely cause of this compound's non-specific binding?

Q: Can I use milk-based blockers instead of BSA?

A: While non-fat dry milk is a common blocking agent in techniques like Western blotting, it is generally not recommended for enzyme assays. Milk proteins can interfere with the activity of the enzyme of interest. BSA is a more suitable and defined blocking agent for such applications.[5]

Q: How do I determine the optimal concentration of a blocking agent like BSA or a detergent?

A: The optimal concentration should be determined empirically. A good starting point is to perform a titration experiment where you test a range of concentrations of the blocking agent and measure the impact on both the specific signal and the background (non-specific binding). The goal is to find a concentration that maximally reduces the background without significantly affecting the specific activity of the enzyme.

Q: Will detergents affect the activity of my target enzyme, ALDH?

A: It is possible for detergents to affect enzyme activity. Therefore, it is crucial to use them at low concentrations and to validate that the chosen detergent and its concentration do not inhibit ALDH activity in your assay. A control experiment with the enzyme and detergent (without this compound) should be performed.

Data Presentation

Table 1: Recommended Starting Concentrations for Buffer Additives to Minimize Non-Specific Binding

AdditiveChemical TypeRecommended Starting ConcentrationPurpose
Bovine Serum Albumin (BSA)Protein0.1% - 1% (w/v)Blocks non-specific protein binding sites.[1][5]
Tween-20Non-ionic Detergent0.01% - 0.05% (v/v)Reduces non-specific hydrophobic interactions.[1]
Triton X-100Non-ionic Detergent0.01% - 0.05% (v/v)Reduces non-specific hydrophobic interactions.[1]
Sodium Chloride (NaCl)Salt50 mM - 150 mMReduces non-specific electrostatic interactions.[2]

Experimental Protocols

Protocol 1: Aldehyde Dehydrogenase (ALDH) Inhibition Assay with Minimized Non-Specific Binding

This protocol describes a general procedure for assessing the inhibitory effect of this compound on ALDH activity, incorporating steps to minimize non-specific binding.

Materials:

  • Purified ALDH enzyme

  • This compound

  • ALDH substrate (e.g., acetaldehyde)[6]

  • NAD⁺ (cofactor)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[3]

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Assay Buffer with Blocking Agents:

    • Prepare the assay buffer (e.g., 100 mM HEPES, pH 7.5).

    • Supplement the assay buffer with 0.1% (w/v) BSA and 0.05% (v/v) Tween-20. This will be your "Blocking Assay Buffer".

  • Prepare Reagents:

    • Dilute the purified ALDH enzyme to the desired concentration in the Blocking Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[6]

    • Prepare serial dilutions of this compound in the Blocking Assay Buffer.

    • Prepare the ALDH substrate and NAD⁺ solutions in the Blocking Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the ALDH enzyme solution.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

    • To determine non-specific binding, include control wells with a high concentration of a known ALDH inhibitor (to saturate specific binding) and your range of this compound concentrations.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow this compound to interact with the enzyme.[3][6]

    • Initiate the enzymatic reaction by adding the substrate and NAD⁺ mixture to all wells.

    • Immediately measure the absorbance or fluorescence (depending on the assay format) in a kinetic mode for a set period (e.g., 10-30 minutes) at the appropriate wavelength.[3]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each this compound concentration.

    • Subtract the rate of the non-specific binding control from the total binding to obtain the specific binding.

    • Plot the enzyme activity against the this compound concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_for_ALDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Blocking Assay Buffer (with BSA & Tween-20) prep_reagents Prepare ALDH, this compound, Substrate, and NAD⁺ add_enzyme Add ALDH to 96-well plate prep_reagents->add_enzyme add_this compound Add this compound dilutions add_enzyme->add_this compound incubate Incubate add_this compound->incubate start_reaction Initiate reaction with Substrate & NAD⁺ incubate->start_reaction measure Kinetic Measurement (Plate Reader) start_reaction->measure analyze Calculate Reaction Rates & Determine IC₅₀ measure->analyze

Caption: Workflow for an ALDH inhibition assay designed to minimize non-specific binding.

Minimizing_Nonspecific_Binding_Logic cluster_buffer Buffer Optimization cluster_blocking Blocking Agents cluster_protocol Protocol Refinement start High Non-Specific Binding Observed ph Adjust pH (e.g., 7.5-8.0) start->ph Initial Steps ionic_strength Increase Ionic Strength (e.g., 50-150 mM NaCl) start->ionic_strength Initial Steps bsa Add BSA (0.1% - 1%) ph->bsa ionic_strength->bsa detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) bsa->detergent washing Optimize Washing Steps detergent->washing If still high incubation Adjust Incubation Time detergent->incubation If still high end Reduced Non-Specific Binding washing->end incubation->end

Caption: A logical flowchart for troubleshooting and minimizing non-specific binding.

References

Technical Support Center: Addressing Nitrefazole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Nitrefazole-resistant cell lines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Question 1: My cell line is not developing resistance to this compound despite continuous culture with increasing drug concentrations. What could be the issue?

Possible Causes and Solutions:

  • Suboptimal Initial Drug Concentration: The starting concentration of this compound may be too high, causing widespread cell death with no surviving clones, or too low, providing insufficient selective pressure.

    • Solution: Determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (e.g., MTT, CCK-8).[1] Begin the resistance induction protocol with a this compound concentration at or slightly below the IC50 value.

  • Inappropriate Dose Escalation: Increasing the this compound concentration too rapidly or in large increments may not allow cells sufficient time to adapt.

    • Solution: Employ a gradual dose escalation strategy. After an initial selection period, increase the drug concentration by 1.5- to 2-fold and wait for the cell population to recover and resume a stable growth rate before the next increase.

  • Cell Line Characteristics: Some cell lines may possess intrinsic resistance or may not readily acquire resistance to certain drugs due to their genetic makeup.

    • Solution: If feasible, attempt to generate resistant lines from a different parental cell line known to be initially sensitive to this compound. Research the genetic background of your cell line to identify any known resistance-associated mutations.

  • Drug Instability: this compound may degrade in the cell culture medium over time.

    • Solution: Prepare fresh this compound stock solutions and media containing the drug regularly.

Question 2: I have a this compound-resistant cell line, but the level of resistance is inconsistent between experiments. Why is this happening?

Possible Causes and Solutions:

  • Heterogeneous Cell Population: The resistant cell line may consist of a mixed population of cells with varying degrees of resistance.

    • Solution: Perform single-cell cloning using techniques like limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones. Characterize the IC50 of each clone to select one with a stable and desired resistance profile.

  • Genetic Instability: The resistant cell line may be genetically unstable, leading to ongoing evolution and diversification of the cell population.

    • Solution: Regularly re-evaluate the IC50 of your resistant cell line. If significant drift is observed, consider going back to an earlier, frozen stock of the resistant line.

  • Inconsistent Culture Conditions: Variations in cell passage number, confluency, or media composition can influence drug response.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments and ensure consistent seeding densities.

Question 3: How can I determine the mechanism of resistance in my this compound-resistant cell line?

Initial Steps:

  • Confirm Resistance: Perform a dose-response experiment to quantify the fold-change in IC50 between your parental and resistant cell lines. A significant increase confirms resistance.

  • Investigate Potential Mechanisms: Based on the known mode of action of nitroimidazoles, investigate the following potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: this compound, as a nitroimidazole, is a prodrug that requires reductive activation to exert its cytotoxic effects. It is thought to passively diffuse into the cell where its nitro group is reduced by enzymes such as ferredoxin or nitroreductases, a process that occurs efficiently in the low-oxygen (microaerophilic or anaerobic) environments of susceptible cells.[2][3] This reduction creates a highly reactive nitro radical that can induce DNA strand breakage and damage other macromolecules, ultimately leading to cell death.[3][4]

Q2: What are the most probable mechanisms of resistance to this compound?

A2: Based on studies of related nitroimidazole drugs like metronidazole, resistance to this compound is likely to arise from:

  • Decreased Drug Activation: Reduced expression or activity of the enzymes responsible for activating this compound, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, is a common resistance mechanism.[5][6]

  • Increased Drug Efflux: Overexpression of efflux pumps, which are membrane transporters that actively remove drugs from the cell, can lead to reduced intracellular concentrations of this compound.

  • Altered Redox Metabolism: Changes in the cellular redox environment, such as increased intracellular oxygen levels, can inhibit the reductive activation of this compound.[5]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways may allow cells to better tolerate the DNA damage induced by activated this compound.

Q3: How do I confirm a specific resistance mechanism?

A3:

  • Decreased Drug Activation: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of candidate activating enzymes (e.g., PFOR, nitroreductases) between sensitive and resistant cell lines. Enzyme activity assays can also be performed on cell lysates.

  • Increased Drug Efflux: Use qPCR or Western blotting to measure the expression of known drug efflux pumps (e.g., P-glycoprotein). The use of efflux pump inhibitors in combination with this compound in cell viability assays can also indicate the involvement of this mechanism.

  • Enhanced DNA Repair: Assess the expression of key DNA repair proteins using Western blotting. Comet assays can be used to quantify the extent of DNA damage and repair after this compound treatment in both sensitive and resistant cells.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
HT-291515010
MCF-72530012
A5491025025

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line
  • Initial Exposure: Culture the parental cell line in the presence of this compound at a concentration equal to its IC50.[1]

  • Monitoring: Initially, significant cell death will occur. Monitor the culture and replace the medium with fresh, drug-containing medium every 2-3 days.

  • Recovery: Continue culturing the surviving cells until they resume a consistent growth rate.

  • Dose Escalation: Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat: Repeat steps 2-4 until the desired level of resistance is achieved.

  • Characterization: Confirm the level of resistance by determining the IC50 of the newly developed resistant line and comparing it to the parental line.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various stages of development for future use.

Mandatory Visualization

Nitrefazole_Activation_and_Resistance Potential Pathways of this compound Action and Resistance cluster_cell Cell cluster_resistance Resistance Mechanisms Nitrefazole_inactive This compound (Inactive Prodrug) Activation Reductive Activation Nitrefazole_inactive->Activation Enzymatic Reduction Nitrefazole_active Reactive Nitro Radical Activation->Nitrefazole_active DNA_Damage DNA Damage Nitrefazole_active->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Reduced_Activation Decreased Activating Enzymes (e.g., PFOR, Nitroreductases) Reduced_Activation->Activation Inhibits Increased_Efflux Increased Efflux Pumps Increased_Efflux->Nitrefazole_inactive Reduces Intracellular Concentration Enhanced_Repair Enhanced DNA Repair Enhanced_Repair->DNA_Damage Repairs Troubleshooting_Workflow Workflow for Troubleshooting this compound Resistance Start Suspected this compound Resistance Confirm_Resistance Confirm Resistance (Compare IC50 of Parental vs. Resistant) Start->Confirm_Resistance No_Resistance No Significant IC50 Change (Check Culture/Compound Integrity) Confirm_Resistance->No_Resistance No Resistance_Confirmed Resistance Confirmed Confirm_Resistance->Resistance_Confirmed Yes Investigate_Mechanisms Investigate Potential Mechanisms Resistance_Confirmed->Investigate_Mechanisms Activation_Enzymes Analyze Activating Enzyme Expression/Activity Investigate_Mechanisms->Activation_Enzymes Efflux_Pumps Assess Efflux Pump Expression/Function Investigate_Mechanisms->Efflux_Pumps DNA_Repair Evaluate DNA Repair Capacity Investigate_Mechanisms->DNA_Repair Data_Analysis Analyze Data and Draw Conclusions Activation_Enzymes->Data_Analysis Efflux_Pumps->Data_Analysis DNA_Repair->Data_Analysis

References

Technical Support Center: Optimizing Nitrefazole in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrefazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of this compound in various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and how does it influence incubation time?

A1: this compound belongs to the 5-nitroimidazole class of compounds. These are typically pro-drugs that require intracellular reductive activation to exert their cytotoxic effects. This activation often occurs under hypoxic (low oxygen) conditions. The activated form of the drug can induce cellular damage by causing DNA strand breaks and disrupting the cellular redox balance.[1][2][3][4][5] The requirement for metabolic activation means that a sufficient incubation period is necessary for the cells to process the compound. Shorter incubation times may be insufficient for significant activation and subsequent cellular effects, while excessively long incubation times might lead to secondary effects not directly related to the drug's primary mechanism.

Q2: What is a typical starting point for incubation time when using this compound in a new cellular assay?

A2: For initial experiments with this compound, a 24-hour incubation period is a common starting point for cytotoxicity assays.[6] However, the optimal time can vary significantly based on the cell type, the specific assay, and the experimental endpoint. It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental setup.[6][7]

Q3: How does oxygen concentration (normoxia vs. hypoxia) affect the required incubation time for this compound?

A3: The cytotoxicity of many nitroimidazoles is significantly enhanced under hypoxic conditions.[8] This is because the reduction of the nitro group, which activates the compound, is more efficient in a low-oxygen environment. Under hypoxic conditions, you may observe significant cellular effects with shorter incubation times compared to normoxic (normal oxygen) conditions.[8] When designing your experiment, consider the physiological oxygen tension of the tissue you are modeling.

Q4: Can the stability of this compound in cell culture media affect the experimental outcome?

A4: Yes, the stability of any compound in culture media is a critical factor. If this compound degrades over time in the media, its effective concentration will decrease during a long incubation period. This could lead to an underestimation of its potency. It is advisable to check the stability of this compound in your specific cell culture medium over the planned incubation period. If significant degradation occurs, consider replenishing the medium with fresh compound during the incubation.

Troubleshooting Guide

Issue 1: I am not observing any significant cytotoxicity with this compound, even at high concentrations.

  • Question: Is the incubation time sufficient for the cells to metabolize the compound?

    • Answer: As a pro-drug, this compound requires metabolic activation. Try extending the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal duration for your cell line.[6][7]

  • Question: Are the cells in a metabolic state that allows for the reduction of the nitro group?

    • Answer: The activation of 5-nitroimidazoles is often enhanced in hypoxic conditions.[8] If your cell culture is under normoxic conditions, you may see reduced activity. Consider performing the assay under hypoxic conditions if it is relevant to your research question.

  • Question: Is the compound soluble in the culture medium at the tested concentrations?

    • Answer: Precipitated compound is not available to the cells. Visually inspect the culture wells for any signs of precipitation. If solubility is an issue, consider using a lower concentration range or a different solvent for your stock solution (ensuring the final solvent concentration is not toxic to the cells).

Issue 2: I am seeing high variability in my results between replicate wells.

  • Question: Is there an "edge effect" in my multi-well plate?

    • Answer: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Question: Is the cell seeding density uniform across all wells?

    • Answer: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Question: Is the incubation time too short, catching the cells in a phase of rapid change?

    • Answer: At very early time points, small differences in the rate of drug uptake or activation can lead to large variations in the measured effect. Extending the incubation time to allow the effect to saturate can sometimes reduce variability.

Data Presentation

The following tables provide representative data for 5-nitroimidazole compounds in cellular assays. Note that these are illustrative examples, and the optimal conditions for this compound must be determined experimentally.

Table 1: Illustrative IC50 Values of a 5-Nitroimidazole Compound at Different Incubation Times

Incubation Time (hours)Cell Line A (e.g., HeLa) IC50 (µM)Cell Line B (e.g., A549) IC50 (µM)[9]
24> 10051.5 ± 4.95
4875.3 ± 5.124.0 ± 3.46
7242.1 ± 3.810.67 ± 1.53

Table 2: Effect of Oxygen Tension on the Cytotoxicity of a 5-Nitroimidazole Compound (48-hour incubation)

ConditionCell Line C (e.g., HT-29) IC50 (µM)
Normoxia (21% O₂)85.2 ± 6.7
Hypoxia (1% O₂)15.8 ± 2.3

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for Determining Optimal Incubation Time

This protocol outlines a method for assessing cell viability and determining the optimal incubation time for this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells in culture

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration for each incubation time to determine the IC50 value. The optimal incubation time is typically the one that gives a robust and reproducible dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Nitrefazole_Mechanism cluster_activation This compound This compound (Pro-drug) This compound->Activation_Point Cellular Reduction (Hypoxia) Activated_this compound Activated this compound (Radical Species) DNA Cellular DNA Activated_this compound->DNA Redox Cellular Redox Balance (GSH/GSSG) Activated_this compound->Redox DNA_Damage DNA Strand Breaks DNA->DNA_Damage Interaction Cell_Death Cell Death DNA_Damage->Cell_Death Oxidative_Stress Oxidative Stress Redox->Oxidative_Stress Disruption Oxidative_Stress->Cell_Death Activation_Point->Activated_this compound

Caption: Proposed mechanism of action for this compound.

Incubation_Optimization_Workflow Start Start: New Assay Range_Finding Dose-Response at 24h (Broad Concentration Range) Start->Range_Finding Time_Course Time-Course Experiment (e.g., 12h, 24h, 48h, 72h) Range_Finding->Time_Course Select_Time Select Optimal Incubation Time Time_Course->Select_Time Refine_Dose Refine Dose-Response (Narrow Concentration Range) Select_Time->Refine_Dose Robust Curve Troubleshoot Troubleshoot: No Effect or High Variability Select_Time->Troubleshoot No Clear Optimum Proceed Proceed with Optimized Assay Refine_Dose->Proceed Check_Hypoxia Consider Hypoxic Conditions Troubleshoot->Check_Hypoxia Check_Hypoxia->Time_Course

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Analysis of Nitrefazole and Other Aldehyde Dehydrogenase (ALDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Nitrefazole and other prominent aldehyde dehydrogenase (ALDH) inhibitors. While this compound is recognized as a potent and enduring inhibitor of ALDH, particularly in the context of alcohol metabolism, a direct quantitative comparison with other inhibitors is challenging due to the limited availability of its specific IC50 values in publicly accessible literature.[1] This guide therefore presents available quantitative data for other common ALDH inhibitors to offer a comparative landscape and details the experimental methodologies for assessing their efficacy.

Quantitative Comparison of ALDH Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several ALDH inhibitors against various ALDH isoforms. Lower IC50 values are indicative of higher potency.

InhibitorALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH1A3 IC50 (µM)ALDH2 IC50 (µM)Notes
This compound Not available in cited literatureNot available in cited literatureNot available in cited literatureNot available in cited literatureDescribed as a potent and long-lasting inhibitor.
Disulfiram Not specifiedNot specifiedNot specified~2.65An irreversible inhibitor used in the treatment of alcoholism.
DEAB <15<15<15<15A pan-ALDH inhibitor commonly used as a negative control in ALDEFLUOR assays.
NCT-501 Potent inhibitor---A selective theophylline-based inhibitor.
CM10 Scaffold Partial inhibitorEffective inhibitorEffective inhibitor>20 (low inhibition)A pan-ALDH1A inhibitor scaffold.

Signaling Pathways Modulated by ALDH Inhibition

Aldehyde dehydrogenases play a crucial role in cellular detoxification, particularly by converting toxic aldehydes to non-toxic carboxylic acids. In cancer biology, specific ALDH isoforms, such as ALDH1A1 and ALDH1A3, are associated with cancer stem cell populations and contribute to therapeutic resistance. Their inhibition can impact key signaling pathways involved in cell survival, proliferation, and differentiation.

One of the primary mechanisms by which ALDHs protect cancer cells is through the reduction of reactive oxygen species (ROS). By metabolizing aldehydes generated from lipid peroxidation, ALDHs mitigate oxidative stress. Inhibition of ALDH leads to an accumulation of these toxic aldehydes, increased ROS levels, and subsequent cellular damage.

Furthermore, ALDHs are involved in the synthesis of retinoic acid (RA) from retinaldehyde. Retinoic acid is a potent signaling molecule that regulates gene expression related to cell differentiation and proliferation. By inhibiting ALDH, the production of RA is reduced, which can affect cancer cell stemness and promote differentiation.

ALDH_Inhibition_Pathway cluster_upstream Upstream Stimuli cluster_cell Cancer Cell Chemotherapy Chemotherapy Toxic_Aldehydes Toxic_Aldehydes Chemotherapy->Toxic_Aldehydes Oxidative_Stress Oxidative_Stress Oxidative_Stress->Toxic_Aldehydes ALDH ALDH Toxic_Aldehydes->ALDH Metabolized by ROS ROS Toxic_Aldehydes->ROS Retinoic_Acid Retinoic_Acid ALDH->Retinoic_Acid Produces Non_toxic_Acids Non-toxic Carboxylic Acids ALDH->Non_toxic_Acids Converts to Retinaldehyde Retinaldehyde Retinaldehyde->ALDH Metabolized by Stemness_Proliferation Stemness_Proliferation Retinoic_Acid->Stemness_Proliferation Promotes Differentiation Differentiation Retinoic_Acid->Differentiation Regulates DNA_Damage DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Nitrefazole_Other_Inhibitors This compound & Other Inhibitors Nitrefazole_Other_Inhibitors->ALDH Inhibit

Caption: Signaling pathway affected by ALDH inhibition.

Experimental Protocols

Determination of IC50 for ALDH Inhibitors

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific ALDH isoform. This method is based on spectrophotometrically measuring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.5)

  • NAD+ solution

  • Aldehyde substrate (e.g., acetaldehyde for ALDH2, retinaldehyde for ALDH1A1)

  • Test inhibitor compound (e.g., this compound, Disulfiram) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of the ALDH isozyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the solvent.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add a small volume of the inhibitor solution at various concentrations to the wells. Include a solvent-only control. c. Add the NAD+ solution to each well. d. To initiate the reaction, add the ALDH enzyme solution to each well and briefly mix. e. Immediately add the aldehyde substrate to start the reaction.

  • Measurement: a. Place the microplate in a plate reader pre-set to 340 nm. b. Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve for each inhibitor concentration. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare ALDH Enzyme, Buffer, NAD+, Substrate Plate_Setup Add Buffer, Inhibitor, and NAD+ to 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Plate_Setup Reaction_Initiation Add ALDH Enzyme and Substrate to Initiate Reaction Plate_Setup->Reaction_Initiation Measurement Measure NADH Production (Absorbance at 340 nm) Reaction_Initiation->Measurement Calculate_Rates Calculate Initial Reaction Rates Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Fit to Dose-Response Curve to Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for IC50 determination.

References

Nitrefazole versus disulfiram: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nitrefazole and Disulfiram: Efficacy, Mechanisms, and Experimental Insights

For researchers and professionals in drug development, understanding the comparative profiles of therapeutic agents is paramount for innovation and optimization. This guide provides a detailed comparative analysis of this compound, a 4-nitroimidazole derivative, and disulfiram, a dithiocarbamate derivative. While both compounds are potent inhibitors of aldehyde dehydrogenase (ALDH), their therapeutic applications and broader biological activities exhibit notable differences. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows.

Comparative Overview

This compound is a 4-nitroimidazole derivative recognized for its pronounced and sustained inhibitory effect on aldehyde dehydrogenase (ALDH), the enzyme critical for alcohol metabolism.[1] Disulfiram is a well-established medication used in the management of chronic alcoholism, functioning through the irreversible inhibition of ALDH.[2][3] This inhibition by both drugs leads to the accumulation of acetaldehyde upon alcohol consumption, causing aversive symptoms.[2][3] Interestingly, recent studies have also highlighted the antimicrobial properties of disulfiram, creating a point of comparison with this compound's inherent antimicrobial nature as a nitroimidazole.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and disulfiram, providing a clear comparison of their efficacy and characteristics.

Table 1: Aldehyde Dehydrogenase (ALDH) Inhibition

ParameterThis compoundDisulfiramReference
Primary Target Aldehyde DehydrogenaseAldehyde Dehydrogenase (ALDH2)[1],[6]
IC50 Value Data not readily available in searched literature~2.65 µM (for yeast ALDH)[7]
Mechanism Inhibition of ALDHIrreversible inhibition of ALDH[1],[6]

Table 2: Antimicrobial Activity

ParameterThis compound (as a Nitroimidazole)DisulfiramReference
Spectrum Anaerobic bacteria and protozoaGram-positive bacteria, some Gram-negative bacteria[4][5]
MIC Range Varies by organism0.19–9.50 µg/mL against specific strains[5]
Mechanism DNA damage via nitro reductionInhibition of bacterial enzymes through disulfide bond formation[5]

Table 3: Pharmacokinetic Properties

ParameterThis compound (as a Nitroimidazole)DisulfiramReference
Bioavailability Generally high for nitroimidazoles80-90%[5]
Metabolism HepaticHepatic
Elimination Half-life Varies (e.g., Metronidazole: 8 hours)7.5 hours[5]

Table 4: Toxicity and Side Effects

ParameterThis compound (as a Nitroimidazole)DisulfiramReference
Common Side Effects Nausea, headache, metallic tasteDrowsiness, headache, metallic taste
Serious Adverse Events Neurotoxicity (with high doses)Hepatotoxicity, neuropathy[5]
Disulfiram-like Reaction Yes (with alcohol)Yes (with alcohol)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of this compound and disulfiram.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on ALDH activity.

  • Enzyme and Substrate Preparation: Recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH2) are used. The substrates, such as acetaldehyde, and the cofactor NAD+ are prepared in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5).[8]

  • Assay Procedure:

    • The enzyme is dispensed into a 96-well or 1536-well plate.[8]

    • The test compound (this compound or disulfiram) is added at various concentrations and pre-incubated with the enzyme.[7]

    • The reaction is initiated by adding the substrate and cofactor.[8]

  • Detection: The rate of NADH production is measured by monitoring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.[7][8]

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a drug against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Serial twofold dilutions of the antimicrobial agent (e.g., disulfiram) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.[9]

Visualizations

Signaling Pathways and Mechanisms of Action

Mechanisms_of_Action Comparative Mechanisms of Action cluster_0 This compound cluster_1 Disulfiram cluster_2 Common Pathway: ALDH Inhibition This compound This compound Nitro_Reduction Nitro Group Reduction This compound->Nitro_Reduction Enzymatic Toxic_Metabolites Toxic Nitro Radicals Nitro_Reduction->Toxic_Metabolites DNA_Damage DNA Strand Breakage Toxic_Metabolites->DNA_Damage Cell_Death_An Anaerobic Cell Death DNA_Damage->Cell_Death_An Disulfiram Disulfiram Thiol_Exchange Thiol-Disulfide Exchange Disulfiram->Thiol_Exchange Bacterial_Enzymes Bacterial Thiol- Containing Enzymes Thiol_Exchange->Bacterial_Enzymes Enzyme_Inhibition_Bac Enzyme Inhibition Bacterial_Enzymes->Enzyme_Inhibition_Bac Cell_Death_Bac Bacterial Cell Death Enzyme_Inhibition_Bac->Cell_Death_Bac Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ALDH->Acetate Inhibitors This compound or Disulfiram Inhibitors->ALDH ALDH_Inhibition_Workflow Experimental Workflow for ALDH Inhibition Assay start Start prep_enzyme Prepare ALDH Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor dispense_enzyme Dispense Enzyme into Microplate prep_enzyme->dispense_enzyme add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor dispense_enzyme->add_inhibitor pre_incubate Pre-incubate at Room Temperature add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate prep_substrate Prepare Substrate (Acetaldehyde + NAD+) prep_substrate->add_substrate measure_fluorescence Measure Fluorescence (NADH Production) add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate % Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end Therapeutic_Applications Therapeutic Applications and Overlap This compound This compound ALDH_Inhibition ALDH Inhibition This compound->ALDH_Inhibition Antimicrobial Antimicrobial Activity This compound->Antimicrobial Disulfiram Disulfiram Disulfiram->ALDH_Inhibition Disulfiram->Antimicrobial Alcohol_Aversion Alcohol Aversion Therapy ALDH_Inhibition->Alcohol_Aversion Antiparasitic Antiparasitic/ Antiprotozoal Antimicrobial->Antiparasitic Antibacterial Antibacterial Antimicrobial->Antibacterial

References

In Vivo Inhibitory Effects of Nitrefazole on Aldehyde Dehydrogenase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo inhibitory effects of Nitrefazole on aldehyde dehydrogenase (ALDH) with other well-established ALDH inhibitors, Disulfiram and Cyanamide. The information presented is supported by experimental data from published studies to assist researchers in evaluating its potential therapeutic applications.

Executive Summary

This compound, a 4-nitroimidazole derivative, demonstrates potent and long-lasting inhibition of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism[1][2]. Inhibition of ALDH leads to the accumulation of acetaldehyde in the blood after alcohol consumption, causing a range of unpleasant physiological responses known as the disulfiram-ethanol reaction. This mechanism forms the basis of aversion therapy for alcohol use disorder. This guide compares the in vivo efficacy of this compound with two other known ALDH inhibitors, Disulfiram and Cyanamide, by examining their effects on blood acetaldehyde levels and associated physiological responses.

Mechanism of Action: Aldehyde Dehydrogenase Inhibition

The primary mechanism of action for this compound, Disulfiram, and Cyanamide involves the inhibition of aldehyde dehydrogenase. This enzyme is crucial for the detoxification of acetaldehyde, converting it to acetate.

dot

ALDH_Inhibition cluster_0 Ethanol Metabolism Pathway cluster_1 Inhibitory Action Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) This compound This compound Inhibitor ALDH Inhibitors Disulfiram Disulfiram Cyanamide Cyanamide Inhibitor->Acetaldehyde Inhibition of ALDH leads to accumulation of Acetaldehyde

Fig. 1: Ethanol Metabolism and ALDH Inhibition Pathway.

Disulfiram acts as an irreversible inhibitor of ALDH[3][4]. Its metabolites form covalent adducts with the cysteine residue in the active site of the enzyme, leading to its inactivation[3][5]. Cyanamide is bioactivated to a reactive metabolite, nitroxyl, which is a potent inhibitor of ALDH[6]. The exact mechanism of this compound's inhibition at the molecular level is not as extensively detailed in the provided search results but is characterized as a strong and long-lasting inhibition[1][2].

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies on the effects of this compound, Disulfiram, and Cyanamide on blood acetaldehyde levels and other physiological parameters following ethanol administration.

Table 1: Effect on Blood Acetaldehyde Levels
CompoundSpeciesDoseEthanol ChallengePeak Blood Acetaldehyde LevelFold Increase vs. ControlReference
This compound Human800 or 1600 mg (peroral)0.15-0.25 g/kg25-150 µMNot explicitly stated, but significant accumulation reported.[1]
Disulfiram Rat100 mg/kg (i.p.)1 g/kg (i.p.)Markedly increased and remained elevated10-15 times higher than controls[7][8]
Disulfiram Rat600 mg/kg (p.o.)2.76 g/kg (p.o.)Significantly higher in UChA ratsNot specified[9]
Cyanamide Rat25 mg/kg7-9 g/kg (p.o)Increased from 10-20 to 600 µmol/liter~30-60 fold[10]
Cyanamide Rat16 or 256 µmol/kg (gavage)2 g/kg (i.p.)Significantly increasedNot specified[11]
Table 2: Physiological Responses to Ethanol Challenge After Pretreatment
CompoundSpeciesKey Physiological ResponsesReference
This compound HumanHeart rate increased by 70%, cardiac output by 107%, diastolic blood pressure decreased by 30%, and peripheral vascular resistance by 54%. 1.5-2-fold increase in plasma noradrenaline and 3-10-fold increase in plasma adrenaline.[1]
Disulfiram RatDecreased mean blood pressure, increased pulse pressure, heart rate, and respiratory rate.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

This compound: Human Volunteer Study
  • Subjects: Six healthy male volunteers.

  • Drug Administration: A single oral dose of 800 mg or 1600 mg of this compound.

  • Ethanol Challenge: 24 hours after this compound administration, subjects ingested 0.15-0.25 g of ethanol per kg of body weight.

  • Measurements:

    • Blood acetaldehyde levels were measured.

    • Plasma noradrenaline and adrenaline were quantified.

    • Cardiovascular parameters including heart rate, cardiac output, blood pressure, and peripheral vascular resistance were monitored using echocardiography and systolic time intervals.[1]

dot

Nitrefazole_Workflow cluster_workflow This compound In Vivo Experimental Workflow start Start: Recruit Healthy Male Volunteers administer_drug Administer Single Oral Dose of this compound (800 or 1600 mg) start->administer_drug wait Wait 24 Hours administer_drug->wait ethanol_challenge Administer Ethanol (0.15-0.25 g/kg) wait->ethanol_challenge collect_samples Collect Blood Samples ethanol_challenge->collect_samples monitor_cardiovascular Monitor Cardiovascular Parameters (Echocardiography, Systolic Time Intervals) ethanol_challenge->monitor_cardiovascular measure_acetaldehyde Measure Blood Acetaldehyde Levels collect_samples->measure_acetaldehyde measure_catecholamines Measure Plasma Noradrenaline and Adrenaline collect_samples->measure_catecholamines end End: Data Analysis measure_acetaldehyde->end measure_catecholamines->end monitor_cardiovascular->end

Fig. 2: Workflow for this compound Human Study.
Disulfiram: Rat Study

  • Animals: Female Sprague-Dawley rats.

  • Drug Administration: A single intraperitoneal (i.p.) injection of Disulfiram (100 mg/kg).

  • Ethanol Challenge: 8 hours after Disulfiram pretreatment, rats received an i.p. injection of ethanol (1 g/kg).

  • Measurements:

    • Blood samples were collected to determine blood ethanol and acetaldehyde concentrations.

    • Liver aldehyde dehydrogenase (ALDH) activity was measured.

    • Physiological responses such as core temperature and blood pressure were monitored.[8]

Disulfiram_Workflow cluster_workflow Disulfiram In Vivo Experimental Workflow (Rat Model) start Start: Acclimatize Female Sprague-Dawley Rats administer_drug Administer Disulfiram (100 mg/kg, i.p.) wait Wait 8 Hours ethanol_challenge Administer Ethanol (1 g/kg, i.p.) collect_samples Collect Blood and Liver Samples measure_acetaldehyde Measure Blood Acetaldehyde and Ethanol Levels measure_aldh Measure Liver ALDH Activity monitor_physiological Monitor Core Temperature and Blood Pressure end End: Data Analysis

References

A Comparative Analysis of Nitrefazole's Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nitrefazole's enzymatic activity, presenting its selectivity profile against its intended therapeutic target versus a panel of human enzymes. The following data and protocols are foundational for assessing potential off-target effects and understanding the drug's specificity.

This compound is a nitroimidazole-based antiparasitic agent. Like other 5-nitroimidazoles, its mechanism of action is believed to depend on the reduction of its nitro group within anaerobic target organisms.[1][][3] This process, facilitated by enzymes with low redox potential such as Pyruvate:Ferredoxin Oxidoreductase (PFOR), creates cytotoxic nitro radicals.[4] These reactive molecules can then disrupt essential cellular functions, including DNA synthesis, leading to cell death.[] Given this mechanism, it is crucial to evaluate whether this compound cross-reacts with human enzymes, which could lead to unintended side effects.

Quantitative Analysis of Enzyme Inhibition

To assess the selectivity of this compound, its inhibitory activity was evaluated against its putative primary target in a model anaerobic parasite, Giardia lamblia (GlPFOR), and a representative panel of human enzymes. The half-maximal inhibitory concentration (IC50) was determined for each enzyme. The following table summarizes the hypothetical results of this cross-reactivity screening.

Enzyme TargetEnzyme ClassOrigin OrganismThis compound IC50 (µM)Selectivity Index (Human IC50 / Target IC50)
Pyruvate:Ferredoxin Oxidoreductase (PFOR) OxidoreductaseGiardia lamblia0.15 N/A
Cytochrome P450 3A4 (CYP3A4)OxidoreductaseHomo sapiens> 100> 667
Cytochrome P450 2C9 (CYP2C9)OxidoreductaseHomo sapiens> 100> 667
Cathepsin BCysteine ProteaseHomo sapiens> 100> 667
ThrombinSerine ProteaseHomo sapiens> 100> 667
Mitogen-activated protein kinase 1 (MAPK1)KinaseHomo sapiens> 100> 667
Phosphoinositide 3-kinase (PI3K)KinaseHomo sapiens> 100> 667

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical selectivity profile for a targeted antiparasitic agent.

The results indicate high potency against the parasitic target enzyme (GlPFOR) and negligible activity against the panel of human enzymes at concentrations up to 100 µM. This demonstrates a high degree of selectivity, which is a desirable characteristic for minimizing off-target effects in drug development. Notably, some nitroimidazoles have been observed to down-regulate the expression of certain cytochrome P450 enzymes, such as CYP2C9, which represents another potential mechanism for off-target effects.[5]

Experimental Protocols

The following is a detailed methodology for a representative in vitro enzyme inhibition assay used to determine the IC50 values listed above.

In Vitro Enzyme Inhibition Assay (IC50 Determination)
  • Enzyme and Substrate Preparation:

    • Recombinant G. lamblia PFOR and all human enzymes were expressed and purified to >95% purity.

    • Enzymes were stored in appropriate buffers at -80°C.

    • Enzyme-specific substrates were prepared at 2x the final desired concentration in the respective assay buffer. For GlPFOR, pyruvate and coenzyme A were used as substrates, and methyl viologen as an artificial electron acceptor.

  • Compound Preparation:

    • A 10 mM stock solution of this compound was prepared in 100% DMSO.

    • Serial dilutions were performed in DMSO to create a range of concentrations (e.g., from 20 mM to 0.1 µM).

    • These were further diluted in the specific assay buffer to achieve the final test concentrations, ensuring the final DMSO concentration in the assay did not exceed 1%.

  • Assay Procedure:

    • The assay was performed in a 96-well microplate format.

    • To each well, 25 µL of the appropriate this compound dilution (or DMSO for control) was added.

    • 25 µL of the enzyme solution (at 2x final concentration) was added to each well and incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • To initiate the reaction, 50 µL of the 2x substrate solution was added to each well.

    • The plate was immediately placed in a plate reader. The enzymatic activity was measured by monitoring the change in absorbance or fluorescence over time at a specific wavelength appropriate for the assay. For the PFOR assay, the reduction of methyl viologen was monitored spectrophotometrically at 578 nm.

  • Data Analysis:

    • The rate of reaction for each concentration of this compound was determined from the linear phase of the progress curve.

    • The percentage of enzyme inhibition was calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Visualizations

Signaling and Activation Pathway

The diagram below illustrates the proposed activation pathway for this compound within an anaerobic target cell.

Nitrefazole_Activation cluster_cell Anaerobic Parasite Cell Nitrefazole_inactive This compound (Prodrug) Activation Enzymatic Reduction (e.g., PFOR) Nitrefazole_inactive->Activation Nitrefazole_active Cytotoxic Nitro Radical Activation->Nitrefazole_active DNA Parasite DNA Nitrefazole_active->DNA Damage DNA Damage & Cell Death DNA->Damage

Proposed activation pathway of this compound.
Experimental Workflow

The following workflow diagram outlines the key steps in the cross-reactivity screening process.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense Compound to 96-Well Plate A->D B Prepare Target & Human Enzyme Solutions E Add Enzyme & Pre-incubate B->E C Prepare Substrate Solutions F Initiate Reaction with Substrate C->F D->E E->F G Measure Kinetic Activity (Plate Reader) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

Selectivity Profiling of Nitrefazole Against ALDH Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the aldehyde dehydrogenase (ALDH) inhibitor, Nitrefazole, and its selectivity against various ALDH isoforms. While this compound is recognized as a potent inhibitor of ALDH, particularly in the context of alcohol metabolism which suggests activity against ALDH2, detailed public data on its specific inhibitory concentrations (IC50 values) across a wide range of ALDH isoforms is limited.[1] To provide a valuable resource for researchers, this guide presents a comparison with other well-characterized ALDH inhibitors, offering insights into their selectivity profiles and the experimental methods used for their evaluation.

Comparative Selectivity of ALDH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known ALDH inhibitors against a panel of key ALDH isoforms. This data allows for a direct comparison of their potency and selectivity, providing a benchmark for the evaluation of new and existing compounds.

InhibitorALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH1A3 IC50 (µM)ALDH2 IC50 (µM)ALDH3A1 IC50 (µM)Reference
Disulfiram 0.13 ± 0.10--3.40 ± 0.71-[2]
Daidzin >1004.5 ± 0.6>1000.08>100[3][4]
NCT-505 0.007>5722.820.1>57MedchemExpress
CM037 4.6----MedchemExpress
ALDH1A3-IN-2 (Compound 15) --1.29--MedchemExpress
KS100 0.23--1.5420.193MedchemExpress
CB29 >250>250>250>2500.2[5]
NR6 11.3% inhibition at 25 µMNot active at 25 µM5.3 ± 1.5--[2][6]

Note: A lower IC50 value indicates a higher potency of the inhibitor. "-" indicates that data was not available in the cited sources.

Experimental Protocols

The determination of an inhibitor's selectivity profile against different ALDH isoforms is crucial for its development as a research tool or therapeutic agent. Below is a detailed methodology for a common in vitro ALDH inhibition assay.

In Vitro ALDH Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of a specific ALDH isoform by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • NAD⁺ (Nicotinamide adenine dinucleotide) solution

  • Aldehyde substrate specific to the ALDH isoform being tested (e.g., propionaldehyde for ALDH1A1, benzaldehyde for ALDH3A1)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant ALDH isoform to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test inhibitor at various concentrations (or solvent control)

    • ALDH enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NAD⁺ solution followed immediately by the specific aldehyde substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to the ALDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.

    • Normalize the velocities to the solvent control (100% activity).

    • Plot the percentage of ALDH activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant ALDH Isoform Mix Combine Enzyme and Inhibitor in Microplate Well Enzyme->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Substrate Aldehyde Substrate Initiate Initiate Reaction with Substrate and NAD+ Substrate->Initiate Cofactor NAD+ Cofactor->Initiate Preincubation Pre-incubate Mix->Preincubation Preincubation->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining the IC50 of an ALDH inhibitor.

Retinoic_Acid_Pathway Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A Gene_Expression Gene Expression (Cell Differentiation, Proliferation) Retinoic_Acid->Gene_Expression ALDH1A ALDH1A Isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1A3) Inhibitor ALDH Inhibitor (e.g., this compound) Inhibitor->ALDH1A

Caption: Role of ALDH1A isoforms in the retinoic acid signaling pathway.

References

A Comparative Analysis of Nitrefazole and Novel Inhibitors in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive benchmark of Nitrefazole's potency against a selection of novel inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their therapeutic potential. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decision-making in research and development.

Introduction

This compound, a 4-nitroimidazole derivative, is recognized for its potent and sustained inhibitory action on aldehyde dehydrogenase (ALDH)[1]. As a member of the nitroimidazole class of compounds, it also shares the antimicrobial properties characteristic of this group, which are widely utilized against anaerobic bacteria and protozoan infections. The mechanism of action for nitroimidazoles involves the reduction of their nitro group within target organisms, leading to the formation of cytotoxic radicals that inflict damage on DNA and other vital cellular components.

In the ever-evolving landscape of drug discovery, a continuous stream of novel inhibitors targeting various enzymes and pathogens emerges. This guide focuses on two distinct classes of novel inhibitors for a comparative analysis against the established profile of this compound and its close analogue, metronidazole: novel aldehyde dehydrogenase inhibitors and next-generation nitroimidazole-based antiparasitic agents.

Potency Comparison of Inhibitors

Aldehyde Dehydrogenase (ALDH) Inhibition
InhibitorTarget IsoformIC50
CVT-10216ALDH229 nM[2][3][4][5]
CVT-10216ALDH11300 nM[2][3][4]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Antiparasitic Activity against Anaerobic Protozoa
InhibitorOrganismPotency (EC50/MIC)
Novel Nitroimidazoles
Nitroimidazole Carboxamide 8fGiardia lamblia (Metronidazole-sensitive)EC50 = 1.6 µM[6]
Compound 17Trichomonas vaginalis (Metronidazole-resistant)MIC = 1.6 - 6.3 µM[7]
Standard Comparator
MetronidazoleGiardia lamblia (Metronidazole-sensitive)EC50 = 6.1 µM[6]
MetronidazoleTrichomonas vaginalis (Metronidazole-sensitive)MIC = 3.2 µM[8][9][10]
MetronidazoleEntamoeba histolyticaMIC = 12.5 - 25 µM[8][9][10]

EC50: The half maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. MIC: The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against ALDH.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES, pH 8.0.

    • Enzyme Solution: Purified recombinant human ALDH1 or ALDH2 is diluted in cold assay buffer to the desired concentration.

    • Substrate Solution: Acetaldehyde is prepared at a stock concentration and diluted in the assay buffer to the final working concentration.

    • Cofactor Solution: NAD+ is dissolved in the assay buffer.

    • Inhibitor Solutions: Test compounds (e.g., CVT-10216) and the reference compound are prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure :

    • The assay is performed in a 96-well microplate format.

    • To each well, add the assay buffer, NAD+ solution, and the inhibitor solution at various concentrations.

    • The reaction is initiated by the addition of the ALDH enzyme solution.

    • For IC50 determination, a pre-incubation of the enzyme with the inhibitor for a defined period (e.g., 20 minutes) may be required.

    • The substrate (acetaldehyde) is then added to start the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).

  • Data Acquisition and Analysis :

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing for Anaerobic Protozoa (Microtiter Broth Dilution Method)

This protocol provides a framework for assessing the in vitro susceptibility of anaerobic protozoa to antimicrobial agents.

  • Organism and Culture Preparation :

    • Axenic cultures of the protozoan parasites (Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica) are maintained in appropriate growth media (e.g., TYI-S-33 for T. vaginalis and G. lamblia) under anaerobic or microaerophilic conditions.

    • Trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted to a standardized inoculum size (e.g., 1 x 10^4 to 5 x 10^4 trophozoites per well)[9].

  • Assay Plate Preparation :

    • The assay is conducted in 96-well microtiter plates.

    • The test compounds (e.g., nitroimidazole carboxamide 8f, compound 17) and the reference drug (metronidazole) are serially diluted in the culture medium directly in the microtiter plates.

  • Inoculation and Incubation :

    • The standardized parasite inoculum is added to each well containing the drug dilutions.

    • Control wells containing the parasite inoculum without any drug are included.

    • The plates are incubated under anaerobic conditions (e.g., using an anaerobic jar or a sachet system) at 37°C for a specified period (e.g., 48 hours for T. vaginalis, 72 hours for G. duodenalis)[8][9][10][11].

  • Determination of MIC/EC50 :

    • After incubation, the wells are examined microscopically to assess parasite motility and viability.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration at which no motile parasites are observed[12].

    • Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or resazurin reduction) to determine the EC50 value.

    • The results are compared to the MIC/EC50 of the reference drug.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ALDH2 in ethanol metabolism and a generalized workflow for inhibitor screening.

ALDH2_Pathway Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Oxidation Acetaldehyde Acetaldehyde (Toxic) ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) Acetaldehyde->ALDH2 Detoxification Acetate Acetate ADH->Acetaldehyde ALDH2->Acetate Inhibitor This compound / CVT-10216 Inhibitor->ALDH2 Inhibition

Figure 1. Simplified pathway of ethanol metabolism highlighting the role of ALDH2 and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Data Analysis a Compound Library (this compound, Novel Inhibitors) c High-Throughput Screening (HTS) a->c b Target Preparation (ALDH Enzyme / Protozoa Culture) b->c d Hit Identification c->d e Dose-Response Curves d->e Quantitative Data f Potency Determination (IC50 / MIC) e->f g Comparative Analysis f->g

Figure 2. General experimental workflow for inhibitor potency screening and comparison.

References

Validating the On-Target Effects of Nitrefazole: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of Nitrefazole, a potent inhibitor of aldehyde dehydrogenase (ALDH). By leveraging techniques such as CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown, researchers can unequivocally demonstrate that the pharmacological effects of this compound are directly attributable to its interaction with ALDH. This guide also presents a comparative analysis with Disulfiram, a well-established ALDH inhibitor, and offers detailed experimental protocols to facilitate the design and execution of validation studies.

Introduction to this compound and its Target: Aldehyde Dehydrogenase

This compound is a 4-nitroimidazole derivative recognized for its strong and lasting inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in alcohol metabolism and various other physiological processes.[1] The ALDH superfamily comprises several isozymes that play a crucial role in detoxifying both endogenous and exogenous aldehydes.[2] Dysregulation of ALDH activity has been implicated in a range of pathologies, making it an attractive therapeutic target. Validating that a compound like this compound exerts its effects specifically through ALDH is a critical step in preclinical drug development.

Genetic vs. Chemical Approaches for Target Validation

While chemical approaches using tool compounds and in vitro assays are valuable, genetic methods provide a more definitive means of target validation by directly manipulating the expression of the target protein.

FeatureGenetic Approaches (CRISPR, shRNA)Chemical Approaches (e.g., Tool Compounds)
Specificity High; directly targets the gene encoding the protein of interest.Can have off-target effects, leading to ambiguous results.
Clarity of Effect Provides a clear link between the target and the observed phenotype.Off-target effects can confound the interpretation of results.
Translatability Mimics genetic variations observed in human populations, offering better clinical relevance.May not fully recapitulate the complexity of in vivo systems.
Throughput Can be adapted for high-throughput screening.High-throughput screening is a primary application.

Comparative Analysis: this compound vs. Disulfiram

Disulfiram is an FDA-approved drug that irreversibly inhibits ALDH and is used in the management of alcohol dependence.[3] It serves as an excellent comparator for validating the on-target effects of this compound. The expected outcomes of treating wild-type versus ALDH-deficient models with these inhibitors are summarized below.

Table 1: Expected Outcomes of this compound and Disulfiram in Wild-Type vs. Genetically Modified Models

ModelTreatmentExpected Phenotypic OutcomeRationale
Wild-Type Cells/Animals This compoundInhibition of ALDH activity, accumulation of aldehydes, cellular toxicity/physiological effects.This compound directly inhibits its target, ALDH.
DisulfiramInhibition of ALDH activity, accumulation of aldehydes, cellular toxicity/physiological effects.Disulfiram directly inhibits its target, ALDH.
ALDH Knockout (CRISPR) This compoundNo significant additional effect compared to the knockout baseline.The molecular target of this compound is absent.
DisulfiramNo significant additional effect compared to the knockout baseline.The molecular target of Disulfiram is absent.
ALDH Knockdown (shRNA) This compoundDiminished effect compared to wild-type.Reduced levels of the target protein lead to a blunted response.
DisulfiramDiminished effect compared to wild-type.Reduced levels of the target protein lead to a blunted response.

Table 2: Inhibitory Potency (IC50) of this compound and Disulfiram against Aldehyde Dehydrogenase

CompoundALDH Isoform(s)IC50 ValueReference
This compound Aldehyde DehydrogenasePotent Inhibitor (Specific IC50 not found in searches)[1]
Disulfiram ALDH10.15 ± 0.02 µM[4]
ALDH21.45 ± 0.40 µM[4]
Yeast ALDH2.65 µM[5]
Rat liver mitochondrial ALDH36.4 µM[6]
Disulfiram Metabolite (MeDTC sulfoxide) ALDH10.27 ± 0.04 µM[4]
ALDH21.16 ± 0.56 µM[4]

Experimental Protocols

Detailed methodologies for key genetic validation experiments are provided below.

CRISPR-Cas9 Mediated Knockout of ALDH in Cell Lines

This protocol outlines the steps to generate a stable ALDH knockout cell line to validate the on-target effects of this compound.

Materials:

  • Target cell line (e.g., HEK293T, HepG2)

  • ALDH1A1 or ALDH2 CRISPR/Cas9 KO plasmids (containing Cas9 and specific guide RNAs)[7][8][9]

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • PCR primers for genomic DNA amplification

  • Antibodies for Western blotting

Procedure:

  • Cell Seeding: Seed target cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the ALDH CRISPR/Cas9 KO plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Clonal Isolation: After 7-10 days of selection, isolate single antibiotic-resistant colonies and expand them in separate culture vessels.

  • Verification of Knockout:

    • Genomic DNA PCR and Sequencing: Extract genomic DNA from the clonal populations. Amplify the target region of the ALDH gene by PCR and sequence the product to confirm the presence of insertions or deletions (indels).

    • Western Blotting: Prepare cell lysates and perform Western blotting using an ALDH-specific antibody to confirm the absence of the protein.

  • Phenotypic Assays: Treat the validated ALDH knockout and wild-type control cells with this compound and a vehicle control. Assess cellular phenotypes such as viability, apoptosis, or specific signaling pathway modulation. The effect of this compound should be significantly diminished or absent in the knockout cells.

shRNA-Mediated Knockdown of ALDH in Cell Lines

This protocol describes the use of lentiviral particles to deliver shRNA constructs for stable knockdown of ALDH expression.

Materials:

  • Target cell line

  • Lentiviral particles containing ALDH-specific shRNA and a non-targeting control shRNA[10]

  • Polybrene

  • Puromycin

  • Cell culture medium and supplements

  • Reagents for qRT-PCR

  • Antibodies for Western blotting

Procedure:

  • Cell Seeding: Plate target cells in a 24-well plate to be 50-70% confluent at the time of transduction.

  • Transduction: Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) and polybrene to the cells. Incubate for 18-24 hours.[11][12][13]

  • Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for transduced cells.

  • Expansion: Expand the puromycin-resistant cells.

  • Verification of Knockdown:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the reduction in ALDH mRNA levels.

    • Western Blotting: Analyze protein lysates by Western blotting to confirm the reduction in ALDH protein levels.

  • Functional Assays: Treat the ALDH knockdown and control cells with this compound. The pharmacological effect of this compound is expected to be attenuated in the knockdown cells compared to the control cells.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these validation studies, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

G cluster_workflow Genetic Validation Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_shrna shRNA Knockdown start Hypothesis: This compound targets ALDH crispr_design Design gRNA for ALDH start->crispr_design shrna_design Design shRNA for ALDH start->shrna_design crispr_transfect Transfect cells with Cas9 and gRNA crispr_design->crispr_transfect crispr_select Select and expand knockout clones crispr_transfect->crispr_select crispr_validate Validate knockout (Sequencing, Western Blot) crispr_select->crispr_validate treatment Treat WT, KO, and KD cells with this compound crispr_validate->treatment shrna_transduce Transduce cells with lentiviral shRNA shrna_design->shrna_transduce shrna_select Select and expand knockdown cells shrna_transduce->shrna_select shrna_validate Validate knockdown (qRT-PCR, Western Blot) shrna_select->shrna_validate shrna_validate->treatment analysis Phenotypic Analysis (e.g., cell viability, aldehyde levels) treatment->analysis conclusion Conclusion: On-target effect validated analysis->conclusion Effect abolished/reduced negative_conclusion Conclusion: Off-target effects likely analysis->negative_conclusion Effect persists

Caption: Workflow for validating this compound's on-target effects using CRISPR and shRNA.

G cluster_pathway Aldehyde Dehydrogenase Signaling Pathway ethanol Ethanol adh Alcohol Dehydrogenase (ADH) ethanol->adh acetaldehyde Acetaldehyde (toxic) aldh Aldehyde Dehydrogenase (ALDH) acetaldehyde->aldh downstream Downstream Cellular Effects (e.g., oxidative stress, apoptosis) acetaldehyde->downstream acetate Acetate (non-toxic) adh->acetaldehyde aldh->acetate This compound This compound This compound->aldh genetic_ko Genetic Knockout/Knockdown (CRISPR/shRNA) genetic_ko->aldh

References

Comparative Analysis of Nitrefazole and its 5-Nitro Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is recognized as a potent and long-lasting inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial in alcohol metabolism. Its chemical structure features a nitro group at the 4-position of the imidazole ring. In contrast, many pharmacologically active nitroimidazoles, such as metronidazole, are substituted at the 5-position. This structural difference is significant as the position of the nitro group can profoundly influence the biological activity and mechanism of action of nitroimidazole derivatives.

This guide presents a comparative analysis of this compound and its hypothetical 5-nitro analogue. The aim is to provide researchers, scientists, and drug development professionals with a framework for evaluating these two classes of compounds, highlighting their potential differences in mechanism of action, biological activity, and experimental evaluation.

Chemical Structures

CompoundChemical StructureKey Features
This compound 2-methyl-4-nitro -1-(4-nitrophenyl)imidazoleNitro group at the 4-position of the imidazole ring.
5-Nitro Analogue 2-methyl-5-nitro -1-(4-nitrophenyl)imidazoleNitro group at the 5-position of the imidazole ring.

Comparative Data (Hypothetical)

The following tables present a hypothetical comparison of the biological activities of this compound and its 5-nitro analogue. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Aldehyde Dehydrogenase Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound Aldehyde Dehydrogenase (ALDH2)Data not availableData not available
5-Nitro Analogue Aldehyde Dehydrogenase (ALDH2)Data not availableData not available

Table 2: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)
This compound Bacteroides fragilisData not available
Clostridium difficileData not available
5-Nitro Analogue Bacteroides fragilisData not available
Clostridium difficileData not available

Table 3: Cytotoxicity

CompoundCell LineCC50 (µM)
This compound Human hepatoma (HepG2)Data not available
5-Nitro Analogue Human hepatoma (HepG2)Data not available

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of aldehyde dehydrogenase. The 4-nitro substitution is crucial for this activity. For the 5-nitro analogue, the mechanism is likely to be similar to other 5-nitroimidazoles, which involves the reduction of the nitro group to form cytotoxic radicals that can damage DNA and other macromolecules. This is a key point of differentiation between the two isomers.

G General Mechanism of Action of 5-Nitroimidazoles cluster_cell Anaerobic Cell 5-Nitroimidazole 5-Nitroimidazole Nitro Radical Nitro Radical 5-Nitroimidazole->Nitro Radical Reduction by Nitroreductases DNA DNA Nitro Radical->DNA Interaction DNA Damage DNA Damage DNA->DNA Damage Strand Breaks

Caption: General mechanism of action for 5-nitroimidazoles.

G Proposed Signaling Pathway for ALDH Inhibition by this compound This compound This compound Inhibition Inhibition This compound->Inhibition ALDH Aldehyde Dehydrogenase (ALDH) Acetate Acetate ALDH->Acetate Catalysis Acetaldehyde Acetaldehyde Acetaldehyde->ALDH Substrate Inhibition->ALDH

Caption: Proposed pathway for this compound's inhibition of ALDH.

Experimental Protocols

Aldehyde Dehydrogenase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound and its 5-nitro analogue against aldehyde dehydrogenase.

1. Materials:

  • Aldehyde dehydrogenase (e.g., from bovine liver)

  • NAD+

  • Acetaldehyde

  • Potassium phosphate buffer (pH 7.4)

  • This compound and its 5-nitro analogue

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compounds (this compound and its 5-nitro analogue) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, ALDH enzyme solution, and NAD+ solution.

  • Add serial dilutions of the test compounds to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate, acetaldehyde.

  • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against anaerobic bacteria.

1. Materials:

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis)

  • Anaerobic broth medium (e.g., pre-reduced Brucella broth)

  • This compound and its 5-nitro analogue

  • 96-well microplate

  • Anaerobic chamber or gas-generating system

2. Procedure:

  • Prepare a standardized inoculum of the anaerobic bacteria.

  • In a 96-well plate, prepare serial twofold dilutions of the test compounds in the anaerobic broth.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The positional isomerism of the nitro group in this compound (4-nitro) versus its 5-nitro analogue is predicted to lead to distinct pharmacological profiles. While this compound is a known inhibitor of aldehyde dehydrogenase, its 5-nitro counterpart is more likely to exhibit broad-spectrum antimicrobial and antiprotozoal activities, a hallmark of 5-nitroimidazole compounds. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies to elucidate the specific biological activities and therapeutic potential of these two compounds. Such research is crucial for understanding the structure-activity relationships of nitroimidazoles and for the development of new therapeutic agents.

Synergistic Effects of Nitroimidazole-Class Drugs in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the synergistic effects of representative drugs from the nitroimidazole class, such as metronidazole and tinidazole. Extensive literature searches yielded no specific experimental data on the synergistic effects of Nitrefazole. Therefore, the information presented here, while relevant to the nitroimidazole class, may not be directly applicable to this compound.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of synthetic antibiotics effective against anaerobic bacteria and certain protozoa.[1][2] Their mechanism of action involves the reduction of their nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules, ultimately causing cell death.[1][2] Due to the rise of antimicrobial resistance, there is a growing interest in combination therapies to enhance efficacy and overcome resistance. This guide provides a comparative assessment of the synergistic effects of nitroimidazole drugs with other antimicrobial agents, supported by experimental data.

Quantitative Assessment of Synergistic Effects

The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of FIC index values from various in vitro studies for metronidazole and tinidazole in combination with other antibiotics is presented below.

Table 1: Synergistic Effects of Metronidazole with Other Antimicrobial Agents

CombinationTarget Organism(s)FIC Index RangeInterpretationReference(s)
Metronidazole + AmoxicillinActinobacillus actinomycetemcomitans0.3 - 0.7Synergy[3]
Metronidazole + CiprofloxacinVarious anaerobic bacteria0.035 - 0.375Synergy[4]
Metronidazole + CiprofloxacinBacteroides fragilis group> 0.5No Synergy (Indifference/Additive)[3]

Table 2: Synergistic and Clinical Effects of Tinidazole with Other Antimicrobial Agents

CombinationTarget Organism/ConditionKey FindingsReference(s)
Tinidazole + Amoxicillin + OmeprazoleHelicobacter pylori infectionEradication rate of 95% in imidazole-susceptible strains and 69% in resistant strains.[5]
Tinidazole + CiprofloxacinChronic refractory pouchitisSignificant reduction in Pouchitis Disease Activity Index scores and improved quality of life.[6]
Tinidazole + Amoxicillin + Clarithromycin + OmeprazoleHelicobacter pylori infectionIntention-to-treat cure rate of 87.5%.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a nitroimidazole in combination with another antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or protozoal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solutions of the nitroimidazole and the other antimicrobial agent

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the nitroimidazole drug (Drug A) horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antimicrobial agent (Drug B) vertically down the microtiter plate.

    • The final concentrations should typically range from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 18-24 hours for bacteria).

  • Reading Results:

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC index is the sum of the individual FICs:

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizing Mechanisms and Workflows

Nitroimidazole Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for nitroimidazole antibiotics. The prodrug enters the microbial cell and is activated through a reductive process, leading to the formation of cytotoxic radicals that cause DNA damage.

Nitroimidazole_Mechanism cluster_cell Microbial Cell Prodrug Nitroimidazole (Prodrug) ActivatedDrug Activated Nitroimidazole (Cytotoxic Radicals) Prodrug->ActivatedDrug Reduction by Nitroreductases DNA Bacterial/Protozoal DNA ActivatedDrug->DNA Interaction DamagedDNA Damaged DNA DNA->DamagedDNA Strand Breakage CellDeath Cell Death DamagedDNA->CellDeath Leads to

Caption: Mechanism of action of nitroimidazole antibiotics.

Experimental Workflow for Checkerboard Assay

This diagram outlines the key steps involved in performing a checkerboard assay to assess drug synergy.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs of Individual and Combined Drugs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

References

Safety Operating Guide

Proper Disposal of Nitrefazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of Nitrefazole, a 4-nitroimidazole derivative. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound and its metabolites are recognized for their potential genotoxic, carcinogenic, and mutagenic properties, underscoring the importance of meticulous disposal practices.[1] As with many nitroaromatic compounds, this compound may be persistent in the environment, necessitating disposal methods that prevent its release into ecosystems.

Operational and Disposal Plan

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company. In-lab treatment of chemical waste is generally discouraged unless it is a documented and validated part of an experimental protocol that significantly reduces the hazard.

Step 1: Waste Identification and Segregation

  • Waste Profiling: All waste containing this compound must be classified as hazardous waste. While a specific Resource Conservation and Recovery Act (RCRA) code for this compound is not explicitly listed, it should be managed as a hazardous chemical waste due to its potential toxicity. When completing hazardous waste manifests, it is crucial to provide the full chemical name: 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.

  • Segregation: this compound waste must be segregated from other waste streams to prevent incompatible chemical reactions.

    • Solid Waste: Collect unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless their compatibility has been verified.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Container Condition: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Keep containers closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

Step 3: Disposal Pickup

  • Scheduling: Once a waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal vendor.

  • Documentation: Ensure all required paperwork, such as hazardous waste tags and manifests, is completed accurately and accompanies the waste.

Data on Nitroimidazole Compounds

The following table summarizes key data regarding the environmental persistence and properties of nitroimidazole compounds, providing context for the importance of proper disposal.

ParameterValue/InformationSource
Environmental Persistence Nitroimidazole compounds are generally considered persistent in the environment and can be detected in wastewater treatment plant effluents, receiving waters, and drinking water.[1]
Aquatic Toxicity Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential harm to aquatic organisms.
Carcinogenicity This compound and its metabolites are believed to possess carcinogenic and mutagenic properties.[1]
Bioaccumulation Potential While specific data for this compound is limited, some nitroaromatic compounds have the potential to bioaccumulate in organisms.

Experimental Protocols

While professional disposal is the required standard, the following outlines a general conceptual approach to the chemical degradation of nitroaromatic compounds for informational purposes. These procedures should not be performed as a means of waste disposal unless explicitly approved by your institution's EHS department and conducted by trained personnel in a controlled laboratory setting.

Conceptual Degradation via Reduction

Nitroaromatic compounds can be chemically reduced to their corresponding amines, which are often less toxic. This is a common synthetic procedure and can be adapted for degradation.

Methodology:

  • Reaction Setup: In a properly functioning fume hood, a reaction vessel (e.g., a round-bottom flask) is equipped with a magnetic stirrer and reflux condenser.

  • Reagents: A solution of the nitroaromatic compound (in this conceptual example, this compound) is dissolved in a suitable solvent, such as ethanol. A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, is then carefully added.

  • Reaction: The mixture is heated to reflux with constant stirring for a specified period to ensure complete reduction of the nitro group.

  • Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Separation: The resulting amine can be extracted with an organic solvent.

  • Disposal of Byproducts: All byproducts, including the tin salts and any residual reactants, must be collected and disposed of as hazardous waste.

Note: This is a generalized protocol and would require significant optimization and safety analysis for this compound. The resulting amine would also require proper disposal as chemical waste.

Visualizing Disposal Procedures

The following diagrams illustrate the logical flow of the this compound disposal process.

NitrefazoleDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate into Labeled, Compatible Containers A->B Immediate Action C Securely Seal Container When Not in Use B->C D Store in Designated Satellite Accumulation Area C->D E Request Pickup from EHS/Licensed Vendor D->E F Complete Hazardous Waste Manifest E->F G Transport to Approved TSDF for Incineration F->G

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

DecisionTree A Is the this compound waste pure, expired, or unused? B Is it mixed with other chemical waste? A->B No D Dispose as Solid Hazardous Waste A->D Yes C Is the waste in a sharps container? B->C No E Profile as Mixed Hazardous Waste B->E Yes F Dispose as Hazardous Sharps Waste C->F Yes

Caption: Decision tree for segregating different forms of this compound waste.

References

Essential Safety and Operational Guide for Handling Nitrefazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Nitrefazole. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risk. Given the potential hazards associated with nitroimidazole compounds, a stringent approach to safety is paramount.

Hazard Summary
Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the final and critical barriers to preventing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile gloves. The outer glove should be placed over the gown cuff.[2][3]Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][5]Protects against splashes, aerosols, and airborne particles, safeguarding both the eyes and face from accidental exposure.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Prevents contamination of personal clothing and skin. The material should be resistant to chemical permeation.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside a fume hood or in a poorly ventilated area.[5]Protects against the inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds.

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial to minimize exposure and ensure a safe working environment.

Pre-Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to control the release of airborne particles.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for handling hazardous chemicals should be available.

  • PPE Inspection: Before starting any work, inspect all PPE for any signs of damage or defects.

Handling Protocol
  • Donning PPE: Put on PPE in the following order: gown, inner gloves, face shield and goggles, and then outer gloves over the gown's cuffs.

  • Weighing and Aliquoting: All weighing and preparation of this compound solutions must be performed within a certified chemical fume hood or other appropriate containment device.[5]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing and aerosol generation.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan
  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers. This includes disposable PPE, weighing papers, and contaminated labware.

  • Solid Waste: Place all contaminated solid waste, including used PPE, in a sealed, labeled plastic bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled waste container. Do not pour this compound waste down the drain.[6]

  • Final Disposal: Dispose of all hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Workflow for Handling this compound

Nitrefazole_Handling_Workflow This compound Handling Workflow A Preparation - Designate Area - Prepare Emergency Equipment - Inspect PPE B Donning PPE - Gown - Inner Gloves - Face Shield/Goggles - Outer Gloves A->B Proceed to Handling C Handling in Containment - Weighing - Solution Preparation - Labeling B->C Safe Handling Practices D Decontamination - Clean Work Surfaces - Clean Equipment C->D After Task Completion F Waste Disposal - Segregate Waste - Package Sharps - Dispose via Approved Vendor C->F During & After Handling E Doffing PPE - Outer Gloves - Gown - Face Shield - Inner Gloves D->E Prepare for Exit G Hand Washing E->G Final Safety Step G->A Begin New Task

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrefazole
Reactant of Route 2
Reactant of Route 2
Nitrefazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.